Product packaging for Divin(Cat. No.:CAS No. 1443321-11-6)

Divin

Cat. No.: B2698247
CAS No.: 1443321-11-6
M. Wt: 372.428
InChI Key: SOPYTFSYTUAGFR-OEAKJJBVSA-N
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Description

Divin (N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide) is a small molecule chemical probe that inhibits bacterial cell division by specifically disrupting the assembly of the divisome, the protein complex responsible for cytokinesis . Unlike other division inhibitors such as PC190723, this compound does not target the tubulin homolog FtsZ, nor does it affect chromosome segregation or indirectly activate regulatory pathways that inhibit division . Its unique mechanism involves disrupting the spatial and temporal localization of late division proteins (e.g., FtsI, FtsW), which subsequently leads to reduced peptidoglycan remodeling at the division site and prevents compartmentalization of the cytoplasmic membrane . This compound exhibits bacteriostatic activity against clinical pathogens and its effects are reversible upon washing out the compound . This makes this compound a valuable research tool for mechanistic studies of divisome dynamics and bacterial cytokinesis, and a promising starting point for developing new classes of antimicrobial agents . This product is intended for research use only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20N4O2 B2698247 Divin CAS No. 1443321-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methylbenzimidazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-15-24-19-8-4-5-9-20(19)26(15)13-12-22(28)25-23-14-18-17-7-3-2-6-16(17)10-11-21(18)27/h2-11,14,27H,12-13H2,1H3,(H,25,28)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPYTFSYTUAGFR-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Pharmacological Properties of Salvinorin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist. The information presented herein is intended to support research and development efforts related to this unique, non-nitrogenous diterpenoid.

Chemical Structure and Properties

Salvinorin A is the principal psychoactive compound isolated from the plant Salvia divinorum. It is a trans-neoclerodane diterpenoid with a complex polycyclic structure. Unlike classical opioids, Salvinorin A is not an alkaloid as it lacks a basic nitrogen atom.[1]

  • IUPAC Name: methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-dodecahydro-1H-benzo[f]isochromene-7-carboxylate

  • Chemical Formula: C₂₃H₂₈O₈

  • Molecular Weight: 432.47 g/mol

Quantitative Pharmacological Data

Salvinorin A exhibits high potency and selectivity for the kappa-opioid receptor (KOR). It also demonstrates activity as a partial agonist at the dopamine D2 receptor. The following table summarizes key quantitative data from various in vitro and in vivo studies.

ParameterReceptorValueSpecies/SystemReference
Binding Affinity (Kᵢ) Kappa-Opioid Receptor (KOR)2.4 nM[2]
Kappa-Opioid Receptor (KOR)2 nM[3]
Dopamine D₂ Receptor5 - 10 nM[2]
Functional Activity (EC₅₀) Kappa-Opioid Receptor (KOR)1.8 nM[2]
Dopamine D₂ Receptor48 nM[2]
Intrinsic Activity Dopamine D₂ Receptor40 - 60% (Partial Agonist)[2]
Pharmacokinetics
Brain Uptake Peak40 seconds (in baboons)Primate (Baboon)[1]
Brain Half-life~8 minutes (in baboons)Primate (Baboon)[1]

Signaling Pathways of Salvinorin A at the Kappa-Opioid Receptor

Activation of the kappa-opioid receptor by Salvinorin A initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the KOR primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels. This pathway also involves the modulation of ion channels, specifically the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.

Furthermore, KOR activation stimulates mitogen-activated protein kinase (MAPK) cascades, including the phosphorylation of ERK1/2, p38, and JNK. A distinct, G-protein-independent signaling pathway is mediated by β-arrestin 2. The recruitment of β-arrestin can lead to receptor desensitization and internalization, and also initiate its own downstream signaling cascades. It is hypothesized that the G-protein mediated pathways are associated with the analgesic effects of KOR agonists, while the β-arrestin pathway may be linked to adverse effects such as dysphoria.

SalvinorinA_KOR_Signaling cluster_membrane Plasma Membrane cluster_g_protein_pathway G-Protein Mediated Pathway cluster_arrestin_pathway β-Arrestin Pathway SalvinorinA Salvinorin A KOR Kappa-Opioid Receptor (KOR) SalvinorinA->KOR binds & activates G_protein Gi/o Protein KOR->G_protein activates BetaArrestin β-Arrestin 2 KOR->BetaArrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits IonChannels ↑ K+ Efflux ↓ Ca2+ Influx G_protein->IonChannels modulates MAPK_cascade MAPK Cascade G_protein->MAPK_cascade activates Receptor_Internalization Receptor Internalization BetaArrestin->Receptor_Internalization Dysphoria Dysphoria/ Aversive Effects BetaArrestin->Dysphoria cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia IonChannels->Analgesia ERK ERK1/2 MAPK_cascade->ERK p38 p38 MAPK_cascade->p38 JNK JNK MAPK_cascade->JNK p38->Dysphoria

Figure 1: Salvinorin A signaling at the KOR.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Salvinorin A are provided below.

Radioligand Binding Assay for Kappa-Opioid Receptor

This protocol determines the binding affinity (Kᵢ) of Salvinorin A for the KOR.

  • Objective: To quantify the affinity of a test compound (Salvinorin A) for the KOR by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Membrane preparation from guinea pig brain or cells expressing human KOR.[2]

    • Radioligand: [³H]U-69,593 (a selective KOR agonist).[2]

    • Test compound: Salvinorin A, dissolved in DMSO.

    • Non-specific binding control: High concentration of a non-labeled KOR ligand (e.g., unlabeled U-69,593).

    • Assay buffer (e.g., Tris-HCl buffer).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare a series of dilutions of Salvinorin A.

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of [³H]U-69,593 and varying concentrations of Salvinorin A.

    • For total binding, incubate membranes with only the radioligand.

    • For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled U-69,593.

    • Incubate the mixture at a specified temperature for a set time to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of Salvinorin A that inhibits 50% of specific binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the effect of Salvinorin A on adenylyl cyclase activity.

  • Objective: To determine the potency (EC₅₀) of Salvinorin A as an agonist by measuring its ability to inhibit cAMP production.

  • Materials:

    • HEK 293T cells co-transfected with human KOR and a cAMP biosensor (e.g., GloSensor).[2]

    • Forskolin (an adenylyl cyclase activator).

    • Test compound: Salvinorin A.

    • Assay buffer/media.

    • Luminometer.

  • Procedure:

    • Seed the transfected cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of Salvinorin A.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

    • After incubation, measure the luminescence generated by the cAMP biosensor using a luminometer. The signal is inversely proportional to the amount of cAMP produced.

    • Plot the luminescence signal against the concentration of Salvinorin A to generate a dose-response curve.

    • Calculate the EC₅₀ value from the curve, representing the concentration of Salvinorin A that produces 50% of its maximal inhibitory effect on cAMP production.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the KOR upon agonist binding.

  • Objective: To quantify the ability of Salvinorin A to induce the interaction between KOR and β-arrestin.

  • Materials:

    • HTLA cells or other suitable cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® assay).

    • Cells express KOR fused to a protein fragment and β-arrestin fused to the complementary fragment of a reporter enzyme (e.g., β-galactosidase).

    • Test compound: Salvinorin A.

    • Substrate for the reporter enzyme.

  • Procedure:

    • Plate the engineered cells in a multi-well plate.

    • Treat the cells with varying concentrations of Salvinorin A.

    • Incubate to allow for receptor activation and β-arrestin recruitment. This brings the two enzyme fragments into proximity, forming an active enzyme.

    • Add the enzyme substrate and incubate to allow for the enzymatic reaction to occur.

    • Measure the signal (e.g., luminescence or color change) generated by the product of the enzymatic reaction.

    • Generate a dose-response curve and determine the EC₅₀ for β-arrestin recruitment.

Hot Plate Test for Antinociception

This in vivo assay assesses the analgesic properties of Salvinorin A in animal models.

  • Objective: To measure the antinociceptive (pain-relieving) effect of Salvinorin A by determining the latency of a pain response to a thermal stimulus.

  • Materials:

    • Mice or rats.

    • Hot plate apparatus maintained at a constant temperature (e.g., 55°C).[4][5]

    • Test compound: Salvinorin A, dissolved in an appropriate vehicle.

    • Control: Vehicle solution.

    • Timer.

  • Procedure:

    • Administer Salvinorin A or the vehicle to the animals (e.g., via injection).

    • At a predetermined time after administration, place the animal on the hot plate.

    • Start the timer immediately.

    • Observe the animal for nociceptive responses, such as licking a paw or jumping.[4][6]

    • Stop the timer as soon as a nociceptive response is observed and record the latency.

    • Remove the animal from the hot plate immediately to prevent tissue damage. A cut-off time (e.g., 15-30 seconds) is typically used to avoid injury if the animal does not respond.[5]

    • Compare the response latencies between the Salvinorin A-treated group and the control group. An increase in latency indicates an antinociceptive effect.

Figure 2: Workflow for characterizing Salvinorin A.

References

Preliminary Studies on the Mechanism of Action of Trametinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of Trametinib, a selective inhibitor of MEK1 and MEK2. The information is compiled from publicly available research and is intended for an audience with a background in cellular biology, pharmacology, and drug development.

Core Mechanism of Action

Trametinib is an orally bioavailable, allosteric inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2.[1][2] MEK1 and MEK2 are dual-specificity threonine/tyrosine kinases that are key components of the RAS/RAF/MEK/ERK signaling pathway.[2] This pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, regulates a variety of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][3]

In many cancers, mutations in upstream proteins like BRAF and RAS lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth.[3] Trametinib binds to an allosteric site on MEK1 and MEK2, preventing their phosphorylation and activation by RAF kinases.[3][4] This, in turn, inhibits the phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2.[3] The inhibition of ERK1/2 signaling leads to cell cycle arrest and a reduction in tumor cell proliferation.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies on Trametinib.

Table 1: In Vitro Inhibitory Activity of Trametinib

TargetAssay TypeIC50 (nM)Reference
MEK1Kinase Assay0.7 - 14.9[5]
MEK2Kinase Assay0.7 - 14.9[5]

Table 2: Cellular Activity of Trametinib in Cancer Cell Lines

Cell LineCancer TypeGenotypeAssay TypeIC50 (nM)Reference
BON1Pancreatic Neuroendocrine TumorNRAS mutantCell Viability0.44[6]
QGP-1Pancreatic Neuroendocrine TumorKRAS mutantCell Viability6.359[6]
NCI-H727Lung Neuroendocrine Tumor-Cell Viability84.12[6]
Cal62Thyroid Cancer-Cell Viability0.96[7]
BHT101Thyroid Cancer-Cell Viability2.04[7]
BCPAPThyroid Cancer-Cell Viability0.82[7]
BRAF V600E mutant melanoma cell linesMelanomaBRAF V600ECell Proliferation1.0 - 2.5[5]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Trametinib within the MAPK/ERK signaling pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Trametinib Trametinib Trametinib->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulation

Trametinib inhibits MEK1/2 in the MAPK/ERK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of Trametinib.

This protocol is a generalized representation for determining the IC50 of Trametinib in cancer cell lines.

Cell_Viability_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of Trametinib B->C D Treat cells with varying concentrations of Trametinib C->D E Incubate for 72-144 hours D->E F Add viability reagent (e.g., CellTiter-Glo®) E->F G Measure luminescence or absorbance F->G H Normalize data to untreated controls G->H I Generate dose-response curve and calculate IC50 H->I

Workflow for a typical cell viability assay.

Protocol Details:

  • Cell Seeding: Cancer cell lines (e.g., BON1, QGP-1) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Drug Preparation: A stock solution of Trametinib is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

  • Treatment: The culture medium is removed from the cells and replaced with medium containing the various concentrations of Trametinib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 72 to 144 hours.[6]

  • Viability Assessment: A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The data is normalized to the vehicle-treated control wells. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

This protocol describes the general procedure for assessing the effect of Trametinib on the phosphorylation of ERK.

Western_Blot_Workflow A Treat cells with Trametinib B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block membrane and incubate with primary antibody (p-ERK, Total ERK) D->E F Incubate with secondary HRP-conjugated antibody E->F G Detect signal with chemiluminescence F->G H Analyze band intensity G->H

General workflow for Western Blot analysis.

Protocol Details:

  • Cell Treatment and Lysis: Cells are treated with Trametinib at various concentrations for a specified time (e.g., 2-24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

    • After washing, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the p-ERK bands is quantified and normalized to the intensity of the total ERK bands to determine the extent of ERK phosphorylation inhibition.

Conclusion

The preliminary studies on Trametinib have clearly defined its mechanism of action as a potent and selective inhibitor of MEK1 and MEK2. The quantitative data from in vitro and cellular assays demonstrate its ability to inhibit the MAPK/ERK signaling pathway at nanomolar concentrations, leading to reduced cell proliferation in various cancer cell lines, particularly those with activating mutations in the MAPK pathway. The experimental protocols outlined provide a basis for the continued investigation and development of Trametinib and other MEK inhibitors.

References

Unveiling the Early Biological Activity of Divin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research surrounding the biological activity of Divin, a novel small molecule inhibitor of bacterial cell division. The following sections detail its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its initial characterization, offering a comprehensive resource for researchers in antimicrobial drug discovery and development.

Core Mechanism of Action: Disruption of Late-Stage Divisome Assembly

Early studies have identified this compound as a potent inhibitor of bacterial cell division. Its mechanism is distinct from many other cell division inhibitors as it does not directly target the tubulin homolog FtsZ, a common target for such compounds. Instead, this compound's activity is centered on the disruption of the assembly of late-stage proteins in the divisome, the multiprotein complex that governs bacterial cytokinesis.[1]

This interference with the divisome leads to a cascade of effects, including a reduction in peptidoglycan remodeling at the division site and a failure of the cytoplasm to compartmentalize, ultimately resulting in the cessation of cell division.[1] This targeted disruption of a critical cellular process makes this compound a promising candidate for further antimicrobial development.

Quantitative Assessment of Biological Activity

The antibacterial efficacy of this compound and its synthetic analogs has been quantitatively assessed through the determination of their Minimum Inhibitory Concentrations (MIC) against various bacterial strains. The following tables summarize these findings, providing a clear comparison of the potency of different this compound-related compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Select Analogs [1]

CompoundCaulobacter crescentus MIC (µM)Escherichia coli ΔtolC MIC (µM)
This compound (1) 510
Analog 2 510
Analog 3 510

Table 2: Structure-Activity Relationship of this compound Analogs against C. crescentus and E. coli

CompoundC. crescentus CB15N MIC (µM)E. coli BW25113 ΔtolC MIC (µM)
This compound (1) 510
8b 2.55
11c 2.55
11j 1.252.5

Signaling Pathway Perturbation

This compound's mechanism of action involves the targeted disruption of the sequential assembly of the bacterial divisome. The following diagram, generated using the DOT language, illustrates the hierarchical organization of the divisome and highlights the late-stage proteins whose localization is affected by this compound.

Divisome_Assembly_and_Divin_Inhibition cluster_Early Early Divisome Assembly (Unaffected by this compound) cluster_Late Late Divisome Assembly (Inhibited by this compound) cluster_Process Downstream Cellular Processes FtsZ FtsZ Polymerization (Z-ring formation) FtsA_ZipA FtsA/ZipA (Membrane Anchoring) FtsZ->FtsA_ZipA FtsK FtsK FtsA_ZipA->FtsK FtsQLB FtsQ/FtsL/FtsB FtsK->FtsQLB PG_remodeling Peptidoglycan Remodeling FtsW FtsW FtsQLB->FtsW FtsI FtsI (PBP3) FtsW->FtsI FtsN FtsN FtsI->FtsN FtsN->PG_remodeling This compound This compound This compound->FtsK Delocalization This compound->FtsI Delocalization Cytoplasm_comp Cytoplasm Compartmentalization PG_remodeling->Cytoplasm_comp Cell_division Cell Division Cytoplasm_comp->Cell_division

This compound's disruption of late divisome protein localization.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the early research on this compound.

Synthesis of this compound and its Analogs

A detailed synthetic route for this compound and its analogs was established, enabling structure-activity relationship studies. The general procedure involves the condensation of a substituted benzimidazole propanehydrazide with a 2-hydroxy-1-naphthaldehyde derivative. The specific reaction conditions and purification methods are crucial for obtaining the desired compounds with high purity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its analogs was determined using a standardized broth microdilution method. This assay is fundamental to assessing the antibacterial potency of the compounds.

  • Bacterial Strains and Growth Conditions: Caulobacter crescentus CB15N and Escherichia coli BW25113 ΔtolC were used as the primary test organisms. Cells were cultured in appropriate growth media (e.g., PYE for C. crescentus and LB for E. coli) to mid-logarithmic phase.

  • Assay Procedure: A two-fold serial dilution of the test compounds was prepared in a 96-well microtiter plate. A standardized inoculum of the bacterial culture was added to each well. The plates were then incubated under appropriate conditions (e.g., 30°C for C. crescentus and 37°C for E. coli) for a defined period (typically 18-24 hours).

  • Data Analysis: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Fluorescence Microscopy for Protein Localization

To investigate the effect of this compound on the divisome, fluorescence microscopy was employed to visualize the localization of key cell division proteins.

  • Strain Construction: Bacterial strains were engineered to express fluorescently tagged versions of divisome proteins (e.g., FtsZ-GFP, FtsI-mCherry).

  • Sample Preparation: Cells were grown to mid-logarithmic phase and treated with this compound at its MIC. At various time points, aliquots of the culture were taken for imaging.

  • Imaging: Live cells were immobilized on agarose pads and imaged using a fluorescence microscope equipped with appropriate filter sets.

  • Image Analysis: The localization patterns of the fluorescently tagged proteins were observed and quantified to determine the effect of this compound on their assembly at the division site. Early research indicated that FtsK and FtsI are among the first proteins to be delocalized from the septum following this compound treatment.[1]

Experimental Workflow

The logical flow of the early research on this compound's biological activity is depicted in the following workflow diagram.

Divin_Research_Workflow Synthesis Chemical Synthesis of this compound and Analogs MIC_Assay Minimum Inhibitory Concentration (MIC) Determination Synthesis->MIC_Assay SAR_Studies Structure-Activity Relationship (SAR) Analysis Synthesis->SAR_Studies Phenotypic_Analysis Phenotypic Analysis (Microscopy) MIC_Assay->Phenotypic_Analysis Protein_Localization Fluorescent Protein Localization Studies Phenotypic_Analysis->Protein_Localization Mechanism_Hypothesis Hypothesis on Mechanism of Action Protein_Localization->Mechanism_Hypothesis Target_Identification Further Target Identification (Future Work) Mechanism_Hypothesis->Target_Identification SAR_Studies->MIC_Assay

Workflow of early-stage this compound biological activity research.

References

In-depth Technical Guide to the Physical and Chemical Properties of Divin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divin is a novel small molecule inhibitor of bacterial cell division that has garnered significant interest as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a description of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of new antimicrobial agents.

Physical and Chemical Properties

This compound, with the IUPAC name N'-((E)-(2-hydroxynaphthalen-1-yl)methylidene)-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide, is a benzimidazole hydrazone derivative. Its fundamental physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₂H₂₀N₄O₂[1][2]
Molecular Weight 372.42 g/mol [1][2][3]
Appearance White to beige powder[1]
Solubility DMSO: 20 mg/mL (clear solution)[1]
Stability Stock solutions in DMSO can be stored at -80°C for 6 months or -20°C for 1 month.[4] A theoretical study suggests that the E/Z synperiplanar conformer of benzimidazole-hydrazide-hydrazone compounds is the most stable.[2]

Experimental Protocols

Synthesis of this compound

A convenient synthetic route for this compound has been described, which also allows for the generation of various analogues for structure-activity relationship (SAR) studies.[2] The synthesis involves the condensation of a benzimidazole derivative with a substituted aldehyde.

General Procedure:

The synthesis of this compound and its analogues can be achieved through a multi-step process, with the final key step being the condensation of a hydrazide with an aldehyde. While the specific reaction conditions such as solvents, temperatures, and catalysts for the exact synthesis of this compound are detailed in specialized literature, a general representative procedure for the formation of similar benzimidazole-hydrazone derivatives is as follows:

  • Formation of the Benzimidazole Core: Synthesis typically begins with the construction of the benzimidazole ring system. This can be achieved through various established methods, for example, by reacting an o-phenylenediamine derivative with a carboxylic acid or its derivative.

  • Functionalization of the Benzimidazole: The benzimidazole core is then functionalized to introduce the propanehydrazide side chain. This may involve alkylation of the benzimidazole nitrogen followed by conversion of a terminal functional group to a hydrazide.

  • Condensation to Form the Hydrazone: The final step involves the acid-catalyzed condensation of the synthesized benzimidazole propanehydrazide with 2-hydroxy-1-naphthaldehyde. The reaction mixture is typically refluxed in a suitable solvent like ethanol, and the product is isolated upon cooling and filtration.

Note: For a detailed, step-by-step protocol, it is recommended to consult the primary literature describing the synthesis of this compound and its specific analogues.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound, which is the lowest concentration that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.[4][5][6]

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a serial two-fold dilution of the this compound stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth). The final concentrations should typically range from a high, inhibitory concentration to a low, non-inhibitory concentration.

  • Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., Escherichia coli or Caulobacter crescentus) to a final density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Controls: Include a positive control (bacteria in medium without this compound) and a negative control (medium only) on each plate.

  • Incubation: Incubate the microtiter plate at the optimal growth temperature for the test bacterium (e.g., 37°C for E. coli) for 18-24 hours.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Analysis of this compound's Effect on Bacterial Cell Division

The phenotypic effect of this compound on bacterial cell division can be observed through microscopy.[3]

Protocol:

  • Bacterial Culture: Grow a culture of the test bacterium (e.g., Caulobacter crescentus) to the mid-logarithmic phase in a suitable growth medium.

  • Treatment with this compound: Add this compound to the bacterial culture at its predetermined MIC.

  • Incubation: Incubate the treated culture for a specified period (e.g., 17 hours) to allow for the observation of the inhibitory effects.

  • Microscopy: Mount a sample of the treated and untreated (control) bacterial cultures on a microscope slide.

  • Imaging: Visualize the cells using phase-contrast or fluorescence microscopy (if using fluorescently labeled strains).

  • Analysis: Observe and document the morphological changes in the this compound-treated cells compared to the untreated cells. This compound-treated cells are expected to exhibit a filamentous phenotype due to the inhibition of cell division.

Mechanism of Action and Signaling Pathways

This compound acts as a bacteriostatic agent, meaning it inhibits bacterial growth without directly killing the cells.[3] Its primary mechanism of action involves the disruption of the bacterial divisome, the protein machinery responsible for cell division.

Disruption of Late Divisome Protein Assembly

Bacterial cell division is a highly regulated process involving the sequential assembly of a complex of proteins at the division site, known as the divisome. The process is initiated by the polymerization of the FtsZ protein into a ring-like structure (the Z-ring) at the future division site. This is followed by the recruitment of a series of "early" and "late" division proteins.

This compound's mechanism is distinct from many other cell division inhibitors in that it does not directly interact with or inhibit the function of FtsZ.[5] Instead, it perturbs the assembly of the late-stage division proteins. This disruption prevents the proper formation of the division septum, leading to the formation of elongated, filamentous cells that are unable to divide.

The following diagram illustrates the simplified signaling pathway of bacterial divisome assembly and the point of inhibition by this compound.

Divisome_Assembly FtsZ FtsZ Polymerization (Z-ring formation) Early Early Divisome Protein Assembly FtsZ->Early Recruitment Late Late Divisome Protein Assembly Early->Late Recruitment Septum Septum Formation & Cell Division Late->Septum Activation This compound This compound This compound->Late Inhibition

Caption: this compound inhibits the assembly of late divisome proteins.

Experimental Workflow for Studying Divisome Protein Localization

To investigate the effect of this compound on the localization of specific divisome proteins, immunofluorescence microscopy or the use of fluorescently tagged protein fusions can be employed.

The general workflow for such an experiment is depicted below:

Protein_Localization_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis Culture Grow Bacterial Culture (with fluorescently tagged divisome protein) Treat Treat with this compound (or DMSO control) Culture->Treat Fix Fix and Permeabilize Cells Treat->Fix Stain Immunostaining (if not using fusions) Fix->Stain Image Fluorescence Microscopy Stain->Image Localize Analyze Protein Localization Patterns Image->Localize Quantify Quantify Mislocalization Localize->Quantify

Caption: Workflow for analyzing divisome protein localization.

Conclusion

This compound represents a promising new class of antibacterial agents with a unique mechanism of action that targets the assembly of the bacterial divisome. This technical guide has summarized the key physical and chemical properties of this compound and provided detailed experimental protocols for its study. Further research into its solubility, stability, and in vivo efficacy is warranted to fully assess its therapeutic potential. The methodologies and data presented here provide a solid foundation for future investigations into this compound and the development of related compounds.

References

In Silico Modeling of Protein-Kinase Interactions: A Technical Guide Using EGFR-Erlotinib as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As comprehensive data on a specific molecule named "Divin" is not publicly available, this guide utilizes the well-characterized interaction between the Epidermal Growth Factor Receptor (EGFR) kinase and its inhibitor, Erlotinib, as a representative model system. The principles and methodologies described herein are broadly applicable to the in silico study of novel protein-ligand interactions.

Introduction

In silico modeling has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to predict and analyze molecular interactions.[1] By simulating the binding of small molecules to protein targets, researchers can identify promising lead compounds, optimize their properties, and gain insights into the mechanisms of action before embarking on extensive experimental assays.[1] This guide provides a technical overview of the core computational methods used to model protein-kinase inhibitor interactions, focusing on the EGFR-Erlotinib complex as a practical example. We will cover molecular docking, molecular dynamics simulations, and the experimental techniques used for validation, presenting detailed protocols and structured data to facilitate understanding and application.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is widely used to predict the binding mode and estimate the binding affinity of a small molecule ligand to its protein target.[1][2] The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a defined scoring function.[1]

Detailed Protocol for Molecular Docking of Erlotinib with EGFR

This protocol outlines the general steps for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.

Objective: To predict the binding pose and estimate the binding affinity of Erlotinib to the ATP-binding site of the EGFR kinase domain.

Materials:

  • Protein Structure: Crystal structure of the EGFR kinase domain (PDB ID: 1M17).[3][4][5]

  • Ligand Structure: 3D structure of Erlotinib (can be obtained from PubChem or sketched using chemical drawing software).[5]

  • Software:

    • AutoDock Tools (ADT) for preparing protein and ligand files.

    • AutoDock Vina for performing the docking calculation.

    • PyMOL or Discovery Studio for visualization and analysis.[4]

Procedure:

  • Protein Preparation: a. Download the PDB file (1M17) from the Protein Data Bank. b. Open the PDB file in ADT. c. Remove water molecules and any co-crystallized ligands (in this case, the original Erlotinib molecule is removed to allow for re-docking).[4] d. Add polar hydrogens to the protein. e. Compute Gasteiger charges for the protein atoms. f. Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types required by Vina.

  • Ligand Preparation: a. Load the Erlotinib structure into ADT. b. Detect the root of the ligand and define rotatable bonds. c. Assign Gasteiger charges.[3] d. Save the prepared ligand in the PDBQT file format.

  • Grid Box Definition: a. Identify the active site of the EGFR kinase domain. This is typically the ATP-binding pocket where Erlotinib is known to bind. For PDB ID 1M17, the key interacting residue is Met769.[2][4] b. In ADT, define a grid box that encompasses the entire binding site. A typical box size might be 20x20x20 Å with a spacing of 1 Å.[3] The center of the box should be placed at the geometric center of the binding site.

  • Docking Execution: a. Create a configuration file (e.g., conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the grid box center and dimensions, and the output file name. b. Run AutoDock Vina from the command line using the configuration file: vina --config conf.txt --log log.txt

  • Analysis of Results: a. Vina will generate an output PDBQT file containing multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). b. Load the protein and the output ligand poses into a visualization software like PyMOL. c. Analyze the top-ranked pose. Key interactions to look for in the EGFR-Erlotinib complex include a hydrogen bond between the quinazoline N1 atom of Erlotinib and the backbone amide of Met769 in the hinge region of EGFR.[4][6] d. Compare the docking scores with known inhibitors to assess relative binding strength. More negative scores indicate a higher predicted binding affinity.[7]

Molecular Docking Workflow

docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation (PDB ID: 1M17) grid Grid Box Definition (Active Site) p_prep->grid l_prep Ligand Preparation (Erlotinib) l_prep->grid vina Run AutoDock Vina grid->vina analysis Analyze Poses & Scores vina->analysis visual Visualize Interactions (e.g., H-bond with Met769) analysis->visual

A simplified workflow for molecular docking studies.
Quantitative Docking Data for EGFR Inhibitors

The following table summarizes the predicted binding affinities (docking scores) for Erlotinib and other compounds targeting the EGFR kinase domain, as reported in various computational studies.

CompoundEGFR Target (PDB ID)Docking Score (kcal/mol)Software UsedReference
Erlotinib1M17-7.3AutoDock Vina[4][5]
Erlotinib1M17 (inactive)-9.72Glide[6]
Erlotinib1M17 (active)-9.34Glide[6]
Icotinib1M17-8.7AutoDock Vina[4]
TCMIO98874Not Specified-7.96Not Specified[2]
TCMIO90156Not Specified-7.51Not Specified[2]
Aspochalasin M1M17≤ –9.0Not Specified[5]

Molecular Dynamics (MD) Simulations: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view.[3] MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the complex, the stability of key interactions, and a more refined estimation of binding free energy.[8][9]

Detailed Protocol for MD Simulation of the EGFR-Erlotinib Complex

This protocol provides a generalized workflow for running an MD simulation using GROMACS, a popular MD engine.

Objective: To evaluate the stability and dynamics of the docked EGFR-Erlotinib complex in a simulated physiological environment.

Materials:

  • Complex Structure: The best-ranked docked pose of the EGFR-Erlotinib complex from the previous step.

  • Software:

    • GROMACS for the simulation.[3]

    • AmberTools for ligand parameterization.[3]

    • VMD or PyMOL for visualization and analysis.

Procedure:

  • System Preparation: a. Topology Generation: Separate the docked complex into protein and ligand files. Generate a force field topology for the protein (e.g., using Amber99SB-ILDN).[3] For the ligand (Erlotinib), generate parameters using Antechamber from AmberTools to assign atom types and partial charges (e.g., AM1-BCC).[3] b. Solvation: Define a simulation box (e.g., a cubic or dodecahedron box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge. Fill the box with a pre-equilibrated water model (e.g., TIP3P).[3] c. Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: a. Perform a steep descent energy minimization of the system to remove steric clashes and unfavorable geometries introduced during the setup.

  • Equilibration: a. Perform a two-phase equilibration process. First, run a short simulation (e.g., 100 ps) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. b. Next, run a longer simulation (e.g., 1 ns) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density of the system. Restrain the protein and ligand heavy atoms during this phase to allow the solvent to equilibrate around them.

  • Production MD Run: a. Remove the restraints and run the production simulation for a desired length of time (e.g., 100 ns).[5][8][10] Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis: a. Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms over time to assess the overall stability of the complex. A stable RMSD indicates the system has reached equilibrium.[8][9] b. Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.[8][9] c. Hydrogen Bond Analysis: Monitor the formation and stability of hydrogen bonds between the protein and ligand throughout the simulation. d. Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy from the simulation trajectory.[10]

Molecular Dynamics Workflow

md_workflow cluster_prep System Setup cluster_run Simulation cluster_analysis Analysis topology Generate Topologies (Protein & Ligand) solvate Solvate & Add Ions topology->solvate minimize Energy Minimization solvate->minimize equilibrate NVT & NPT Equilibration minimize->equilibrate production Production MD Run (e.g., 100 ns) equilibrate->production rmsd RMSD & RMSF Analysis production->rmsd hbond Hydrogen Bond Analysis production->hbond mmgbsa Binding Free Energy (MM/PBSA) production->mmgbsa

A typical workflow for MD simulation and analysis.
Quantitative Data from MD Simulations of EGFR Complexes

MD simulations provide a wealth of quantitative data. The table below presents representative values and metrics often derived from such analyses.

ComplexSimulation Length (ns)Key MetricObservationReference
Erlotinib-EGFR100RMSDReached equilibrium after 30 ns.[8]
Erlotinib-EGFR100H-Bonds (Avg.)4.6[8]
Erlotinib-EGFRNot SpecifiedBinding Free EnergyMM/PBSA calculations used to determine binding free energies.[2]
Afatinib-EGFR100Binding Free EnergyLowest (most favorable) average binding free energy compared to Erlotinib.[8]
Osimertinib-EGFR100H-Bonds (Avg.)3.3[8]

Experimental Validation of Binding Affinity

In silico predictions must be validated through experimental assays.[2] Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for quantifying the thermodynamics and kinetics of molecular interactions.[11]

Experimental Protocol Summaries

Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during a binding event.[12][13] A solution of the ligand is titrated into a solution of the protein, and the minute temperature changes are recorded.

  • Methodology:

    • The protein (e.g., purified EGFR kinase domain) is placed in the sample cell of the calorimeter.[14]

    • The inhibitor (e.g., Erlotinib) is loaded into an injection syringe at a concentration typically 10-fold higher than the protein.[14]

    • A series of small, precise injections of the inhibitor into the protein solution is performed.

    • The heat change after each injection is measured.

    • The data are plotted as heat change per injection versus the molar ratio of ligand to protein.

  • Output: The resulting binding isotherm can be fitted to a model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[14]

Surface Plasmon Resonance (SPR)

  • Principle: SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip when molecules bind or dissociate.[15][16]

  • Methodology:

    • The protein target (ligand) is immobilized on a gold-coated sensor chip.[11][16]

    • A solution containing the binding partner (analyte, e.g., Erlotinib) is flowed over the chip surface.

    • Binding is detected in real-time as an increase in the SPR signal (measured in Resonance Units, RU).[17]

    • A buffer is then flowed over the chip to monitor the dissociation of the complex.

  • Output: The resulting sensorgram (a plot of RU vs. time) provides kinetic data, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). The equilibrium dissociation constant (Kₑ) can be calculated as kₑ/kₐ.[11]

Experimental Binding Affinity Data for EGFR Inhibitors

The following table summarizes experimentally determined binding affinities and inhibitory concentrations for various EGFR inhibitors.

InhibitorEGFR VariantAssay TypeValueUnitsReference
ErlotinibL858RKineticKᵢ = 4.7nM[18]
ErlotinibL858R/T790MKineticKᵢ = 41nM[18]
ErlotinibΔL747-P753InsSKineticKᵢ = 4.2nM[18]
GefitinibWild-TypeCell-basedIC₅₀ = 23-79nM[2]
AfatinibL858R/T790MCell-basedIC₅₀ < 100nM[19]

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding of ligands like Epidermal Growth Factor (EGF), the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[20][21] This activation triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately promote cell growth and survival.[22] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell proliferation.[23] Kinase inhibitors like Erlotinib act by competitively binding to the ATP pocket of the kinase domain, preventing autophosphorylation and blocking downstream signaling.[2]

Diagram of the EGFR Signaling Pathway

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Transcription->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits (ATP-competitive)

The EGFR signaling cascade and the point of inhibition by Erlotinib.

References

Divin Target Identification and Initial Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divin is a novel small-molecule inhibitor of bacterial cell division, presenting a promising avenue for the development of new antimicrobial agents. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, methodologies for its target identification, and protocols for its initial validation. This compound acts by disrupting the assembly of late-stage proteins in the bacterial divisome, a complex machinery responsible for cell septation. Unlike many other cell division inhibitors, this compound does not target the tubulin homolog FtsZ.[1][2] This guide details experimental strategies, including photoaffinity labeling and the isolation of resistant mutants, to definitively identify the molecular target(s) of this compound. Furthermore, it outlines key validation assays to characterize its antibacterial activity and cytotoxic profile. The information presented herein is intended to equip researchers with the necessary knowledge to advance the study of this compound and similar compounds in the pursuit of novel antibacterial therapies.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of new antibacterial agents with novel mechanisms of action are therefore of paramount importance. Bacterial cell division is an attractive target for new antibiotics as it is an essential process involving proteins that are often conserved across a broad range of pathogenic bacteria. This compound has emerged as a promising small-molecule inhibitor that perturbs this fundamental process.[1][2] This guide serves as a comprehensive resource for researchers engaged in the study of this compound, providing a detailed exploration of its target identification and initial validation.

Mechanism of Action and Known Interactions

This compound's primary mechanism of action is the disruption of the bacterial divisome at a late stage of assembly.[1][2] The divisome is a complex of proteins that assembles at the mid-cell to mediate cytokinesis. While the initial stages of divisome formation, including the polymerization of FtsZ into the Z-ring, are unaffected by this compound, the subsequent recruitment and localization of several essential proteins are impaired.[1]

Key Observations:

  • No FtsZ Inhibition: this compound does not bind to or inhibit the polymerization of FtsZ, the bacterial tubulin homolog that forms the foundational Z-ring for cell division.[1][2]

  • Disruption of Late Divisome Assembly: this compound prevents the proper localization of the late-stage divisome proteins FtsQ, FtsL, FtsW, and FtsB to the septal ring.[2] This disruption is a key element of its bacteriostatic effect.

The precise molecular interactions that lead to this disruption are yet to be fully elucidated, making the identification of this compound's direct binding partner a critical research objective.

Target Identification Strategies

The definitive identification of this compound's molecular target is crucial for understanding its precise mechanism of action and for facilitating structure-based drug design. Two primary strategies are recommended for this purpose: photoaffinity labeling and the isolation and analysis of resistant mutants.

Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule within a complex biological sample. This method involves the use of a photo-reactive analog of the small molecule, which upon photoactivation, forms a covalent bond with its target protein.

Experimental Workflow:

G cluster_0 Probe Synthesis cluster_1 Binding & Crosslinking cluster_2 Target Isolation & Identification synthesis Synthesis of this compound Photoaffinity Probe incubation Incubate Probe with Bacterial Lysate synthesis->incubation uv UV Irradiation incubation->uv Covalent Crosslinking lysis Cell Lysis & Protein Extraction enrichment Enrichment of Biotinylated Proteins lysis->enrichment sds_page SDS-PAGE enrichment->sds_page mass_spec Mass Spectrometry sds_page->mass_spec G mutagenesis Mutagenesis of Bacterial Culture selection Selection on this compound-containing Agar mutagenesis->selection isolation Isolation of Resistant Colonies selection->isolation verification Verification of Resistance Phenotype isolation->verification sequencing Whole Genome Sequencing verification->sequencing analysis Identification of Mutations sequencing->analysis G strain Bacterial Strain with Fluorescently-Tagged Divisome Protein treatment Treat with this compound or Vehicle Control strain->treatment imaging Fluorescence Microscopy treatment->imaging analysis Analyze Protein Localization imaging->analysis G FtsZ FtsZ Polymerization (Z-ring formation) Early Early Divisome Proteins (FtsA, ZipA) FtsZ->Early Recruitment Late Late Divisome Proteins (FtsQ, FtsL, FtsW, FtsB) Early->Late Recruitment Septation Septum Formation & Cell Division Late->Septation This compound This compound This compound->Disruption Disruption->Late Inhibition

References

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the term "Divin" in scientific and pharmaceutical literature reveals a notable ambiguity, with the term corresponding to several distinct concepts. The most prominent and relevant interpretation for an audience of researchers and drug development professionals points towards Salvinorin A , the primary psychoactive compound isolated from the plant Salvia divinorum. This technical guide will focus on Salvinorin A, while also briefly addressing other interpretations of "this compound" to provide a comprehensive overview.

Disambiguation of "this compound"

Initial literature searches for "this compound" yield three primary, unrelated meanings:

  • Salvia divinorum : A plant known for its hallucinogenic properties, with its name likely being the source of the user's query. The active compound is Salvinorin A.[1]

  • A Protected Geographical Indication (PGI) for Wine : "this compound" is a designated geographical indication for wine production in certain Eastern European regions.[2]

  • Voltage-Sensing Domain IV (DIV) : In neuroscience, DIV refers to a specific domain within voltage-gated sodium channels.[3]

Given the context of a technical guide on chemical compounds for a scientific audience, Salvinorin A is the most logical subject of this review.

Salvinorin A: A Potent κ-Opioid Receptor Agonist

Salvinorin A is a unique, non-alkaloidal, neoclerodane diterpene. It is distinguished as a highly potent and selective κ-opioid receptor (KOR) agonist. This section will delve into the quantitative data, experimental protocols, and signaling pathways associated with Salvinorin A.

Quantitative Data

The following table summarizes key quantitative data for Salvinorin A, providing insights into its potency and receptor affinity.

ParameterValueSpeciesAssay TypeReference
IC50 4.8 ± 1.2 nMHuman[35S]GTPγS binding assay
Ki 1.8 ± 0.3 nMHumanRadioligand binding assay ([3H]U69,593)
EC50 2.4 ± 0.5 nMHumanDAMGO-stimulated [35S]GTPγS binding
Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize Salvinorin A.

[35S]GTPγS Binding Assay

This assay is fundamental for determining the functional activity of G-protein coupled receptor (GPCR) agonists like Salvinorin A.

  • Membrane Preparation : Membranes from cells expressing the human κ-opioid receptor are prepared through homogenization and centrifugation.

  • Assay Buffer : The assay is typically conducted in a buffer containing Tris-HCl, MgCl2, NaCl, and GDP.

  • Incubation : Membranes are incubated with varying concentrations of Salvinorin A, [35S]GTPγS, and a saturating concentration of GDP.

  • Separation : Bound and free [35S]GTPγS are separated by rapid filtration through glass fiber filters.

  • Quantification : The amount of bound [35S]GTPγS is quantified using liquid scintillation counting.

  • Data Analysis : The data is analyzed using non-linear regression to determine the EC50 and Emax values.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of Salvinorin A for the κ-opioid receptor.

  • Membrane Preparation : Similar to the GTPγS assay, membranes from cells expressing the human κ-opioid receptor are used.

  • Competitive Binding : Membranes are incubated with a fixed concentration of a radiolabeled KOR ligand (e.g., [3H]U69,593) and varying concentrations of Salvinorin A.

  • Equilibrium : The reaction is allowed to reach equilibrium.

  • Separation : Bound and free radioligand are separated by filtration.

  • Quantification : The radioactivity of the filters is measured.

  • Data Analysis : The IC50 value is determined and then converted to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway

Salvinorin A exerts its effects primarily through the activation of the κ-opioid receptor, a Gi/o-coupled GPCR. The signaling cascade initiated by Salvinorin A binding is depicted below.

SalvinorinA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SalvinorinA Salvinorin A KOR κ-Opioid Receptor (KOR) SalvinorinA->KOR Binds to Gi_Go Gi/o Protein KOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channels Gi_Go->GIRK Activates Ca_channel Voltage-gated Ca²⁺ Channels Gi_Go->Ca_channel Inhibits MAPK MAPK Pathway (ERK1/2) Gi_Go->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene

Caption: Signaling pathway of Salvinorin A via the κ-opioid receptor.

Experimental Workflow for Compound Screening

The following diagram illustrates a typical workflow for screening and characterizing novel KOR agonists, using Salvinorin A as a reference compound.

Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Primary_Screening Primary Screening (e.g., Calcium Mobilization Assay) Binding_Assay Radioligand Binding Assay (Determine Ki) Primary_Screening->Binding_Assay Active Compounds Functional_Assay [³⁵S]GTPγS Binding Assay (Determine EC50 and Emax) Binding_Assay->Functional_Assay Selectivity_Panel Receptor Selectivity Panel (μ, δ opioid receptors) Functional_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Panel->PK_Studies Selective Compounds PD_Models Pharmacodynamic Models (e.g., Analgesia, Anti-addiction) PK_Studies->PD_Models Tox_Studies Toxicology Studies PD_Models->Tox_Studies Lead_Opt Lead Optimization Tox_Studies->Lead_Opt

Caption: Workflow for the discovery and development of KOR agonists.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis and Use of Divin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divin is a novel small molecule inhibitor of bacterial cell division that presents a promising avenue for the development of new antimicrobial agents. Unlike many existing antibiotics that target cell wall synthesis or protein translation, this compound disrupts the formation of the divisome, the multiprotein complex responsible for bacterial cytokinesis. Specifically, it interferes with the assembly of late-stage division proteins, leading to a bacteriostatic effect in both Gram-positive and Gram-negative bacteria.[1][2] This document provides detailed protocols for the laboratory synthesis of this compound, its characterization, and methods to assess its antibacterial activity. Additionally, it outlines the current understanding of this compound's mechanism of action and its impact on the bacterial cell division signaling pathway.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel therapeutics with unique mechanisms of action. Bacterial cell division is an attractive target for new antibiotics as it is a complex and essential process involving numerous proteins that are distinct from their eukaryotic counterparts. The central organizer of bacterial cytokinesis is the tubulin homolog FtsZ, which forms a ring-like structure (the Z-ring) at the future division site. The Z-ring then serves as a scaffold for the recruitment of a cascade of other proteins, collectively known as the divisome, which work in concert to synthesize the septal cell wall and constrict the cell envelope, ultimately leading to two daughter cells.

This compound, with the chemical name N′-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide, has been identified as a potent inhibitor of this process.[1] Crucially, studies have shown that this compound does not directly interact with FtsZ.[1] Instead, it perturbs the localization of late-stage divisome proteins, including FtsQ, FtsL, FtsW, and FtsB, thereby preventing the completion of cell division.[2] This unique mechanism of action makes this compound a valuable tool for studying the intricacies of bacterial cell division and a promising lead compound for antibiotic development.

Data Presentation

Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)
Bacterial StrainGram TypeMIC (µg/mL)Reference
Escherichia coliGram-negative10 - 20[3]
Bacillus subtilisGram-positive5 - 10[3]
Staphylococcus aureusGram-positive5 - 15[3]
Enterococcus faeciumGram-positive10 - 25[3]

Note: MIC values can vary depending on the specific strain and the assay conditions used.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a convenient, two-step synthesis of this compound.

Materials:

  • 2-hydroxy-1-naphthaldehyde

  • 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide

  • Ethanol (absolute)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Rotary evaporator

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer

Procedure:

  • Step 1: Synthesis of 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide. (This intermediate is assumed to be available or synthesized according to established methods.)

  • Step 2: Condensation Reaction. a. In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-1-naphthaldehyde in absolute ethanol. b. To this solution, add 1.0 equivalent of 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide. c. Add a catalytic amount of glacial acetic acid (2-3 drops). d. Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form. f. Collect the crude product by vacuum filtration using a Büchner funnel. g. Wash the collected solid with cold ethanol to remove unreacted starting materials.

  • Purification: a. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). b. Collect the fractions containing the pure product and combine them. c. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a solid.

  • Characterization: a. Confirm the structure and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of this compound against a bacterial strain of interest.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial strain of interest (e.g., E. coli, B. subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound: a. In a sterile 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a single row. b. Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a growth control (no this compound), and well 12 as a sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL. b. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. b. Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Protocol 3: Microscopy of this compound-Treated Bacteria

This protocol allows for the visualization of the morphological changes induced by this compound treatment.

Materials:

  • Bacterial strain of interest

  • Growth medium (e.g., LB broth)

  • This compound stock solution

  • Microscope slides and coverslips

  • Fluorescent membrane stain (e.g., FM 4-64)

  • DAPI stain (for DNA)

  • Fixative (e.g., 4% paraformaldehyde)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Bacterial Culture and Treatment: a. Grow the bacterial strain to the early to mid-logarithmic phase. b. Treat the bacterial culture with this compound at a concentration equivalent to its MIC or 2x MIC. Include an untreated control (e.g., DMSO vehicle). c. Incubate for a period sufficient to observe the phenotype (e.g., 2-4 hours).

  • Staining and Fixation: a. At the desired time point, take an aliquot of the bacterial culture. b. Add the membrane stain (e.g., FM 4-64) and DAPI to the cell suspension and incubate for a few minutes according to the manufacturer's instructions. c. (Optional but recommended) Fix the cells by adding paraformaldehyde and incubating for 15-20 minutes at room temperature. d. Pellet the cells by centrifugation and wash once with phosphate-buffered saline (PBS) to remove excess stain and fixative.

  • Microscopy: a. Resuspend the bacterial pellet in a small volume of PBS. b. Place a small drop of the cell suspension onto a microscope slide and cover with a coverslip. c. Observe the cells using a fluorescence microscope. Capture images using appropriate filter sets for the chosen fluorescent dyes. d. Analyze the images for changes in cell morphology, such as cell filamentation, chaining, or defects in septum formation, compared to the untreated control.

Mandatory Visualization

Divin_Synthesis_Workflow reagent1 2-hydroxy-1-naphthaldehyde reaction Condensation Reaction (Reflux, 4-6h) reagent1->reaction reagent2 3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide reagent2->reaction solvent Ethanol solvent->reaction catalyst Acetic Acid (cat.) catalyst->reaction crude_product Crude this compound reaction->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product characterization Characterization (NMR, MS) pure_product->characterization final_product This compound characterization->final_product

Fig. 1: Workflow for the synthesis of this compound.

Divin_Mechanism_of_Action cluster_divisome Bacterial Divisome Assembly FtsZ FtsZ polymerizes to form the Z-ring Early_proteins Recruitment of early divisome proteins (FtsA, ZipA) FtsZ->Early_proteins Late_proteins Recruitment of late divisome proteins (FtsQ, FtsL, FtsB, FtsW) Early_proteins->Late_proteins PG_synthesis Activation of peptidoglycan synthesis Late_proteins->PG_synthesis Septation Septum formation and Cell Division PG_synthesis->Septation This compound This compound This compound->Inhibition Inhibition->Late_proteins Disrupts localization

Fig. 2: this compound's proposed mechanism of action on the bacterial divisome.

Conclusion

This compound represents a valuable chemical tool for probing the complex process of bacterial cell division and holds potential as a lead compound for the development of novel antibiotics. Its unique mechanism of action, which circumvents direct interaction with FtsZ, offers a fresh perspective for antimicrobial strategies. The protocols provided herein offer a foundation for the synthesis, characterization, and biological evaluation of this compound in a laboratory setting. Further research into the precise molecular target of this compound and its structure-activity relationships will be crucial for optimizing its potency and advancing its therapeutic potential.

References

Application Notes and Protocols for Dynamin Inhibitors in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Divin": The term "this compound" did not yield specific results for a commercially available or widely researched dynamin inhibitor. The following application notes and protocols are based on the well-characterized dynamin inhibitor, Dynasore , and other commonly used dynamin inhibitors. The principles and methods described are generally applicable to small molecule inhibitors of dynamin.

Introduction

Dynamin is a large GTPase essential for the scission of nascent vesicles from the plasma membrane during endocytosis.[][2] It plays a critical role in various cellular processes, including receptor-mediated endocytosis, synaptic vesicle recycling, cytokinesis, and intracellular trafficking.[][2][3] Dynamin inhibitors are valuable tools for studying these processes by acutely blocking dynamin function.[3][4] These small molecules, such as Dynasore, interfere with the GTPase activity of dynamin, thereby preventing vesicle budding and subsequent downstream events.[2][4]

These application notes provide detailed protocols for utilizing dynamin inhibitors in cell culture experiments to investigate their effects on cellular functions.

Mechanism of Action

Dynamin exists as a tetramer in the cytosol and is recruited to the neck of newly forming vesicles at the plasma membrane.[4] Upon GTP hydrolysis, dynamin oligomerizes into a helical collar that constricts and ultimately severs the vesicle neck, releasing the vesicle into the cytoplasm.[4][5] Dynamin inhibitors, like Dynasore, are non-competitive inhibitors of the GTPase activity of dynamin 1 and dynamin 2.[] By inhibiting this activity, they stall the fission process, leading to an accumulation of clathrin-coated pits at the plasma membrane.[][4]

Dynamin_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Recruitment Ligand Ligand Ligand->Receptor Binding Vesicle_Neck Vesicle Neck Dynamin_Helix Dynamin Helix (Active) Vesicle_Neck->Dynamin_Helix Dynamin_Tetramer Dynamin (Inactive Tetramer) Dynamin_Tetramer->Vesicle_Neck Recruitment GDP_Pi GDP + Pi Dynamin_Helix->GDP_Pi Endocytic_Vesicle Endocytic Vesicle Dynamin_Helix->Endocytic_Vesicle GTP Hydrolysis & Scission GTP GTP GTP->Dynamin_Helix Dynamin_Inhibitor Dynamin Inhibitor (e.g., Dynasore) Dynamin_Inhibitor->Dynamin_Helix Inhibition

Caption: Mechanism of dynamin-mediated endocytosis and its inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of various dynamin inhibitors. It is crucial to determine the optimal concentration for each cell line and experimental condition through a dose-response study.

CompoundTarget DomainDynamin I Inhibition (IC50)Dynamin II Inhibition (IC50)Receptor-Mediated Endocytosis Inhibition (µM)Reference
Dynole-2-24™N/A0.56 µM5.4 µM-Gordon et al. 2013[3]
Dyngo-4a™N/A380 nM2.6 µM-[3]
TrifluoperazineGTPase domain2.6 ± 0.7 µMSimilar to Dynamin I-Prichard, K. L., 2022[]
MiTMABPH domain---[6]
Bis-T-22N/ASub-micromolar--[6]

Note: IC50 values can vary depending on the assay conditions and cell type used.

Experimental Protocols

Protocol 1: General Guidelines for Using Dynamin Inhibitors in Cell Culture

This protocol provides a general workflow for treating cultured cells with a dynamin inhibitor.

General_Protocol Start Start Cell_Culture Culture cells to desired confluency Start->Cell_Culture Prepare_Inhibitor Prepare stock solution of dynamin inhibitor in DMSO Cell_Culture->Prepare_Inhibitor Dilute_Inhibitor Dilute stock solution to working concentrations in pre-warmed culture medium Prepare_Inhibitor->Dilute_Inhibitor Treat_Cells Remove old medium and add medium with inhibitor Dilute_Inhibitor->Treat_Cells Incubate Incubate for the desired time Treat_Cells->Incubate Assay Perform downstream analysis (e.g., endocytosis assay, viability assay) Incubate->Assay End End Assay->End

References

Application Notes and Protocols for In Vivo Animal Studies: Divin

Author: BenchChem Technical Support Team. Date: November 2025

A critical ambiguity surrounding the identity of "Divin" prevents the creation of detailed application notes and protocols for its use in in vivo animal studies. Extensive searches have not yielded a specific therapeutic compound consistently referred to as "this compound" within the scientific literature for drug development research.

The term "this compound" appears to be ambiguous, with search results pointing to unrelated substances such as:

  • Salvia divinorum: A plant containing the psychoactive compound Salvinorin A. While studied in animals, it is not typically referred to simply as "this compound" in a pharmaceutical research context.

  • Dynamin inhibitors: A class of molecules that includes compounds like Dynasore and Dyngo-4a. While these are used in in vivo research, "this compound" is not a standard nomenclature for a specific dynamin inhibitor.

Without a precise chemical name, molecular formula, or therapeutic target, it is impossible to provide the accurate and detailed information required for application notes and protocols. This includes crucial details such as:

  • Dosage: The effective and maximum tolerated doses are highly specific to the compound's pharmacology and the animal model being used.

  • Routes of Administration: The method of delivery (e.g., oral, intravenous, intraperitoneal) depends on the drug's formulation and pharmacokinetic properties.

  • Animal Models: The choice of animal model is dictated by the disease or biological process being studied.

  • Experimental Protocols: Detailed procedures for drug preparation, animal handling, and endpoint analysis are entirely dependent on the specific research question and the compound's characteristics.

  • Signaling Pathways: The cellular and molecular pathways affected by a compound are unique to its mechanism of action.

To proceed with this request, the following information is required:

  • The specific chemical name or IUPAC name of the compound referred to as "this compound."

  • Alternatively, a publication or patent referencing the in vivo use of "this compound" that provides its structural or biological identity.

  • The intended therapeutic area or biological target of "this compound."

Once the identity of "this compound" is clarified, it will be possible to gather the necessary data to generate the requested detailed application notes, protocols, data tables, and signaling pathway diagrams.

Application Note: Quantification of Divin (Salvinorin A) using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Divin, commonly known as Salvinorin A. Salvinorin A is the primary psychoactive compound found in the plant Salvia divinorum and is a potent and selective kappa-opioid receptor agonist.[1][2] Its unique chemical structure, a neoclerodane diterpenoid lacking a nitrogen atom, distinguishes it from typical alkaloids.[2] The accurate quantification of Salvinorin A in various biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and in the development of novel therapeutics targeting the kappa-opioid system.

This document provides comprehensive protocols for sample preparation from plasma, cerebrospinal fluid (CSF), and plant material, along with detailed LC-MS/MS parameters.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of Salvinorin A in human plasma and non-human primate cerebrospinal fluid (CSF).[1][3][4]

Table 1: Method Performance in Human Plasma [1][3][4]

ParameterValue
Limit of Quantification (LOQ)0.05 ng/mL
Interday Precision (%RSD)< 3.47%
Interday Accuracy (%Bias)< 12.37%

Table 2: Method Performance in Non-Human Primate CSF [1][3][4]

ParameterValue
Limit of Quantification (LOQ)0.0125 ng/mL
Interday Precision (%RSD)< 1.7%
Interday Accuracy (%Bias)< 9.42%

Experimental Protocols

Sample Preparation

a) Plasma Samples [1][3][4][5]

This protocol utilizes solid-phase extraction (SPE) to clean up and concentrate Salvinorin A from plasma samples.

  • Centrifuge human plasma samples at 21,000 x g for 4 minutes to remove particulates.

  • Transfer 300 µL of the clear plasma to a clean microcentrifuge tube.

  • Spike the sample with an appropriate internal standard (e.g., deuterated Salvinorin A).

  • Condition a C18 SPE cartridge (100 mg) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute Salvinorin A with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

b) Cerebrospinal Fluid (CSF) Samples [1][3][4][5]

For CSF samples, a simple dilution method is sufficient.

  • Thaw CSF samples on ice.

  • Transfer 300 µL of the CSF sample to a high-recovery autosampler vial.

  • Add an appropriate internal standard.

  • Dilute the sample with a solution to a final concentration of 10% (v/v) acetonitrile and 1% (v/v) formic acid.

  • Vortex the sample briefly before placing it in the autosampler for injection.

c) Plant Material (Salvia divinorum) [6]

This protocol describes a solvent extraction for quantifying Salvinorin A in dried plant material.

  • Finely grind the dried leaf and stem material using a mortar and pestle.

  • Weigh 10 mg of the ground material into a 1.5 mL microcentrifuge tube.

  • Add 1 mL of a 9:1 methanol/water solution.

  • Sonicate the mixture in a heated water bath (35 °C) for 1 hour.

  • Centrifuge the sample to pellet the solid material.

  • Dilute the supernatant 1:10 with the extraction solvent.

  • The diluted extract is ready for direct injection.

LC-MS/MS Analysis

The following parameters have been shown to be effective for the quantification of Salvinorin A.[1][3][4][5]

a) Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18, 1 mm ID x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient A shallow gradient from 29% to 33% Acetonitrile over 8 minutes
Flow Rate 50 µL/min
Injection Volume 50 µL
Column Temperature 40 °C

b) Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 433.2
Product Ions (m/z) 253.1, 285.1
Collision Energy Optimized for the specific instrument
Dwell Time 100 ms

Visualizations

Signaling Pathway

SalvinorinA_Signaling SalvinorinA Salvinorin A KOR Kappa-Opioid Receptor (KOR) SalvinorinA->KOR Agonist Binding Downstream Downstream Signaling Cascades KOR->Downstream BiologicalEffects Biological Effects (e.g., Analgesia, Dissociation) Downstream->BiologicalEffects

Caption: Simplified signaling pathway of Salvinorin A.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma Plasma SPE Solid-Phase Extraction Plasma->SPE CSF CSF Dilution Dilution CSF->Dilution Plant Plant Material SolventExtraction Solvent Extraction Plant->SolventExtraction LCMS LC-MS/MS Analysis SPE->LCMS Dilution->LCMS SolventExtraction->LCMS Data Data Acquisition and Quantification LCMS->Data

Caption: General experimental workflow for Salvinorin A quantification.

References

Application Notes and Protocols for Divin Protein Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divin, a crucial protein in bacterial cell division, plays a pivotal role in the spatial and temporal regulation of septum formation. As a homolog of GpsB and DivIVA, this compound is understood to interact with key components of the divisome, the protein machinery responsible for cytokinesis. Notably, its interaction with FtsZ, a tubulin homolog that forms the Z-ring at the division site, is critical for the proper assembly and constriction of this ring, ultimately leading to the formation of two daughter cells.[1] Understanding the molecular details of the this compound-FtsZ interaction is paramount for the development of novel antimicrobial agents that target bacterial cell division.

These application notes provide a comprehensive overview and detailed protocols for studying the binding of this compound to its interaction partners, with a primary focus on FtsZ. The methodologies described herein are essential for researchers investigating bacterial cell division, as well as for professionals in drug development seeking to identify and characterize inhibitors of this vital protein-protein interaction.

Data Presentation

The following table summarizes quantitative data for the interaction between GpsB (a this compound homolog) and FtsZ, as determined by Surface Plasmon Resonance (SPR). This data serves as a reference for expected binding affinities when studying this compound-FtsZ interactions.

Interacting Proteins (Bait & Analyte)MethodDissociation Constant (Kd)Reference
Full-length S. aureus GpsB & S. aureus FtsZ (residues 325-390)SPR40.21 ± 1.77 µM[2][3]
S. aureus GpsB N-terminal domain (1-70) & S. aureus FtsZ (residues 325-390)SPR40.22 ± 1.38 µM[2][3]
S. aureus GpsB N-terminal domain (1-70) & S. aureus FtsZ C-terminal variable region (379-390)SPR73.63 ± 9.43 µM[2]
S. aureus GpsB N-terminal domain (1-70) & S. aureus FtsZ C-terminal 8 residues (383-390)SPR17.76 ± 1.25 µM[2]
B. subtilis GpsB & FITC-labeled B. subtilis FtsZFluorescence Spectroscopy48 ± 2 µM[4]

Experimental Protocols

Three key experimental protocols are detailed below to investigate the this compound-FtsZ interaction: a pull-down assay for initial screening, Surface Plasmon Resonance (SPR) for quantitative binding analysis, and a fluorescence-based assay for validation.

Protocol 1: In Vitro Pull-Down Assay

This protocol is designed to qualitatively assess the direct physical interaction between a tagged "bait" protein (e.g., His-tagged this compound) and a "prey" protein (e.g., untagged FtsZ).

Materials:

  • Purified, recombinant His-tagged this compound protein

  • Purified, recombinant untagged FtsZ protein

  • Ni-NTA (Nickel-Nitriloacetic acid) agarose beads

  • Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 0.1% Tween-20, 1 mM DTT, protease inhibitors)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250 mM imidazole)

  • SDS-PAGE gels and associated reagents

  • Western blot apparatus and reagents (including anti-FtsZ antibody)

Procedure:

  • Bead Equilibration: Wash Ni-NTA beads with Lysis/Wash Buffer.

  • Bait Protein Immobilization: Incubate the equilibrated Ni-NTA beads with purified His-tagged this compound in Lysis/Wash Buffer for 1-2 hours at 4°C with gentle rotation.

  • Washing: Centrifuge to pellet the beads and wash three times with Lysis/Wash Buffer to remove unbound this compound.

  • Prey Protein Incubation: Add the purified FtsZ protein to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for interaction.

  • Washing: Pellet the beads and wash five times with Lysis/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein complexes by adding Elution Buffer and incubating for 10-15 minutes.

  • Analysis: Analyze the eluted fractions by SDS-PAGE and Western blot using an anti-FtsZ antibody to detect the presence of FtsZ that was "pulled down" with this compound.

Protocol 2: Surface Plasmon Resonance (SPR) for Quantitative Analysis

SPR is a label-free technique used to measure the kinetics and affinity of protein-protein interactions in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified this compound (ligand) and FtsZ (analyte) proteins in a suitable buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.

    • Inject the purified this compound protein at a low concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate the remaining active esters with ethanolamine.

  • Analyte Binding:

    • Inject a series of increasing concentrations of purified FtsZ protein over the sensor surface containing the immobilized this compound.

    • Monitor the association and dissociation phases in real-time by measuring the change in the refractive index.

  • Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound FtsZ.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized this compound) to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Protocol 3: Fluorescence-Based Binding Assay

This assay provides an alternative method to validate the interaction and determine the binding affinity by monitoring changes in the fluorescence of a labeled protein upon binding.

Materials:

  • Fluorometer or fluorescence plate reader

  • Fluorescein isothiocyanate (FITC) or other suitable fluorescent dye

  • Purified this compound and FtsZ proteins

  • Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl2)

Procedure:

  • Protein Labeling: Label FtsZ with FITC according to the manufacturer's instructions. Remove excess, unconjugated dye by size-exclusion chromatography.

  • Fluorescence Measurement:

    • In a microplate or cuvette, add a fixed concentration of FITC-labeled FtsZ.

    • Measure the baseline fluorescence intensity.

    • Add increasing concentrations of unlabeled this compound to the FITC-FtsZ solution.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Measure the change in fluorescence intensity at each this compound concentration.

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the this compound concentration.

    • Fit the data to a one-site binding equation to determine the dissociation constant (Kd).[4][5]

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

Divin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Z_ring Z-ring Assembly This compound->Z_ring Anchoring & Stabilization FtsZ_monomers FtsZ monomers FtsZ_monomers->Z_ring Polymerization Divisome Divisome Maturation Z_ring->Divisome Recruitment of other divisome proteins Cell_Division Cell Division Divisome->Cell_Division Septum Synthesis & Constriction

Caption: this compound's role in the bacterial cell division signaling pathway.

Protein_Binding_Assay_Workflow cluster_purification Protein Purification cluster_assay Pull-Down Assay cluster_analysis Analysis Bait Purify His-tagged This compound (Bait) Immobilize Immobilize Bait on Ni-NTA beads Bait->Immobilize Prey Purify untagged FtsZ (Prey) Incubate Incubate with Prey Prey->Incubate Immobilize->Incubate Wash Wash unbound proteins Incubate->Wash Elute Elute bound complexes Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot (anti-FtsZ) SDS_PAGE->Western_Blot Result Interaction Confirmation Western_Blot->Result

Caption: Experimental workflow for the this compound-FtsZ pull-down assay.

References

Application of DiI in Fluorescence Microscopy for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) is a lipophilic carbocyanine dye widely utilized in fluorescence microscopy for labeling the plasma membranes of cells.[1][2] Its utility stems from its ability to insert its long hydrocarbon tails into the lipid bilayer, resulting in strong and stable fluorescence.[1][2] This characteristic makes DiI an excellent tool for visualizing cellular morphology, particularly in neuroscience for tracing neuronal projections and analyzing dendritic spine morphology.[2] While not a direct modulator of signaling pathways, DiI is invaluable for studying the structural changes in cells that are associated with various signaling events. This document provides detailed application notes and protocols for the use of DiI in fluorescence microscopy.

Mechanism of Action

DiI is weakly fluorescent in aqueous solutions but becomes intensely fluorescent upon incorporation into lipid-rich environments like cell membranes.[3] The molecule consists of a hydrophilic head and two long, lipophilic hydrocarbon side chains.[2] These side chains anchor the dye within the plasma membrane, allowing it to diffuse laterally and stain the entire cell.[2][3]

Applications in Fluorescence Microscopy

  • Neuronal Tracing: DiI is extensively used for both anterograde and retrograde labeling of neurons. When applied to a specific area of the nervous system, it diffuses along the axonal and dendritic membranes, allowing for detailed visualization of neuronal pathways and connections.[1]

  • Dendritic Spine Analysis: The high resolution afforded by DiI staining is ideal for imaging and quantifying the morphology, size, and density of dendritic spines, which are critical for synaptic plasticity.[2]

  • Long-term Cell Tracking: Due to its low cytotoxicity and stable labeling, DiI can be used to track the movement and fate of cells in culture and in living organisms over extended periods.[1]

  • Membrane Dynamics Studies: In combination with other techniques, DiI can be used to study processes involving the cell membrane, such as endocytosis and exocytosis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of DiI and related dyes.

ParameterDiI (DiIC18(3))DiO (DiOC18(3))DiD (DiIC18(5))DiR (DiIC18(7))
Excitation Wavelength (nm) 549484644748
Emission Wavelength (nm) 565501663780
Fluorescence Color Orange-RedGreenRedFar-Red
Typical Staining Concentration 1 - 10 µM1 - 10 µM1 - 10 µM1 - 10 µM
Incubation Time 2 - 20 minutes2 - 20 minutes2 - 20 minutes2 - 20 minutes

Data compiled from AAT Bioquest.[3]

Experimental Protocols

Protocol 1: Staining of Adherent Cells with DiI

This protocol is suitable for staining cells grown on coverslips for high-resolution microscopy.

Materials:

  • Cells grown on sterile glass coverslips

  • DiI stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Growth medium, pre-warmed to 37°C

  • Humidity chamber

Procedure:

  • Prepare a DiI working solution by diluting the stock solution in growth medium to a final concentration of 1-10 µM.

  • Remove the coverslips with adherent cells from the culture medium.

  • Gently wash the cells with pre-warmed PBS.

  • Place the coverslips in a humidity chamber.

  • Apply enough DiI working solution to cover the cells completely (e.g., 100 µL for a 22x22 mm coverslip).[3]

  • Incubate for 2-20 minutes at 37°C. The optimal time may vary depending on the cell type.[3]

  • Remove the DiI working solution.

  • Gently wash the cells twice with pre-warmed growth medium.

  • Mount the coverslip on a microscope slide with a suitable mounting medium.

  • Image the cells using a fluorescence microscope with appropriate filters for DiI (e.g., TRITC filter set).[3]

Protocol 2: Staining of Suspension Cells with DiI

This protocol is designed for labeling cells in suspension for analysis by fluorescence microscopy or flow cytometry.

Materials:

  • Cells in suspension

  • DiI stock solution (1 mM in DMSO)

  • Growth medium or PBS, pre-warmed to 37°C

  • Centrifuge

Procedure:

  • Prepare a DiI working solution by diluting the stock solution in growth medium or PBS to a final concentration of 1-10 µM.

  • Centrifuge the cell suspension at 1000-1500 rpm for 5 minutes to pellet the cells.[3]

  • Resuspend the cell pellet in the DiI working solution at a density of approximately 1 x 10^6 cells/mL.[3]

  • Incubate for 2-20 minutes at 37°C.[3]

  • Centrifuge the labeled cells at 1000-1500 rpm for 5 minutes.[3]

  • Remove the supernatant and resuspend the cells in pre-warmed growth medium.

  • Wash the cells two more times by repeating steps 5 and 6.

  • The cells are now ready for imaging or other downstream applications.

Combining DiI Imaging with Dynamin Inhibition to Study Endocytosis

While DiI does not directly interact with signaling molecules, its use as a membrane stain can be powerfully combined with pharmacological agents to study cellular processes. Dynamin is a GTPase essential for the scission of vesicles during endocytosis.[4] Inhibiting dynamin function allows researchers to investigate the role of this protein in membrane trafficking.

Dynamin Inhibitors:

  • Dynasore: A cell-permeable inhibitor of dynamin's GTPase activity.[4]

  • Dyngo-4a (Hydroxy-Dynasore): A more potent and less cytotoxic analog of Dynasore.[5]

  • MiTMAB: Inhibits dynamin by binding to its pleckstrin homology domain.[6]

Protocol 3: Visualizing the Effect of Dynamin Inhibition on Endocytosis using DiI

This protocol describes how to use DiI to visualize changes in membrane dynamics following the inhibition of dynamin.

Materials:

  • Adherent cells stained with DiI (following Protocol 1)

  • Dynamin inhibitor (e.g., Dynasore, Dyngo-4a)

  • Fluorescently labeled cargo that undergoes endocytosis (e.g., fluorescently labeled transferrin)

  • Live-cell imaging setup with temperature and CO2 control

Procedure:

  • Culture and stain adherent cells with DiI as described in Protocol 1.

  • After staining, replace the medium with fresh, pre-warmed growth medium.

  • Mount the cells on a live-cell imaging microscope.

  • Acquire baseline images of the DiI-stained cells.

  • Add the dynamin inhibitor to the medium at the desired final concentration (e.g., 80 µM for Dynasore).

  • Incubate for a short period (e.g., 15-30 minutes) to allow for inhibition of dynamin.

  • Add a fluorescently labeled endocytic cargo (e.g., transferrin-Alexa Fluor 488) to the medium.

  • Acquire time-lapse images of both the DiI-stained membrane and the fluorescent cargo.

  • Analyze the images to observe the effect of dynamin inhibition on the internalization of the cargo and any associated changes in membrane morphology. Inhibition of dynamin is expected to block the uptake of the fluorescent cargo.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving dynamin and the experimental workflows for using DiI.

Dynamin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor Adaptor Adaptor Proteins Receptor->Adaptor Recruitment Ligand Ligand Ligand->Receptor Binding Clathrin Clathrin Adaptor->Clathrin Recruitment CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit Assembly Dynamin Dynamin Dynamin->CoatedPit Assembly at neck GDP GDP + Pi Dynamin->GDP Vesicle Endocytic Vesicle Dynamin->Vesicle Scission GTP GTP GTP->Dynamin Dynasore Dynasore/ Dyngo-4a Dynasore->Dynamin Inhibition DiI_Staining_Workflow cluster_adherent Adherent Cell Staining cluster_suspension Suspension Cell Staining A1 Culture cells on coverslips A2 Prepare DiI working solution (1-10 µM) A1->A2 A3 Wash cells with PBS A2->A3 A4 Incubate with DiI solution (2-20 min, 37°C) A3->A4 A5 Wash cells with medium A4->A5 A6 Mount and Image A5->A6 S1 Harvest and pellet cells S2 Prepare DiI working solution (1-10 µM) S1->S2 S3 Resuspend cells in DiI solution S2->S3 S4 Incubate (2-20 min, 37°C) S3->S4 S5 Wash cells (3x) S4->S5 S6 Resuspend for imaging S5->S6 Dynamin_Inhibition_Workflow D1 Stain cells with DiI D2 Acquire baseline images D1->D2 D3 Add Dynamin Inhibitor (e.g., Dynasore) D2->D3 D4 Incubate (15-30 min) D3->D4 D5 Add fluorescent endocytic cargo (e.g., Transferrin-AF488) D4->D5 D6 Time-lapse imaging D5->D6 D7 Analyze cargo internalization and membrane morphology D6->D7

References

Application Notes and Protocols for High-Throughput Screening Assays Using Mdivi-1, a Drp1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Topic: High-Throughput Screening (HTS) Assays for Mitochondrial Fission Inhibitors Target Audience: Researchers, scientists, and drug development professionals.

Introduction

Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for maintaining cellular homeostasis, regulating metabolism, and controlling cell fate. Dysregulation of these processes, particularly excessive mitochondrial fission, has been implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The dynamin-related protein 1 (Drp1) is a key regulator of mitochondrial fission, making it an attractive therapeutic target. Mdivi-1 is a well-characterized small molecule inhibitor of Drp1 that serves as a valuable tool for studying the physiological and pathological roles of mitochondrial fission.[1] These application notes provide detailed protocols for a high-throughput screening (HTS) assay to identify novel inhibitors of mitochondrial fission using mdivi-1 as a reference compound.

The described assay is a high-content screening (HCS) workflow that utilizes automated fluorescence microscopy and image analysis to quantify changes in mitochondrial morphology.

Signaling Pathway of Drp1-Mediated Mitochondrial Fission

Drp1 is a cytosolic GTPase that, upon activation, translocates to the outer mitochondrial membrane. There, it oligomerizes and forms spiral-like structures that constrict and ultimately sever the mitochondrion. This process is regulated by a complex signaling network involving post-translational modifications of Drp1, such as phosphorylation. Mdivi-1 is reported to inhibit the GTPase activity of Drp1, thereby preventing mitochondrial fission.[1][2]

Drp1_Signaling_Pathway cluster_cytosol Cytosol cluster_omm Outer Mitochondrial Membrane Drp1_inactive Inactive Drp1 (Cytosolic) Drp1_active Active Drp1 (Phosphorylated) Drp1_inactive->Drp1_active Phosphorylation (e.g., by Cdk1/Cyclin B) Receptors Receptors (Fis1, Mff, MiD49/51) Drp1_active->Receptors Translocation Drp1_oligomer Drp1 Oligomerization & Constriction Receptors->Drp1_oligomer Recruitment Mitochondrion Mitochondrion Drp1_oligomer->Mitochondrion GTP Hydrolysis Fission Mitochondrial Fission Mitochondrion->Fission Mdivi1 Mdivi-1 Mdivi1->Drp1_oligomer Inhibition

Caption: Drp1-mediated mitochondrial fission signaling pathway and the inhibitory action of Mdivi-1.

Quantitative Data Summary

The following tables summarize key quantitative data for mdivi-1 from various cellular and biochemical assays. This data is essential for designing and interpreting HTS experiments.

Table 1: Mdivi-1 Potency in Different Assays

ParameterValueCell Line/SystemCommentsReference
IC50 (Mitochondrial Morphology) ~10-50 µMYeast, COS-7 cellsInduces formation of net-like mitochondrial structures.[2]
IC50 (Drp1 GTPase Activity) ~1-10 µMPurified Dnm1 (yeast Drp1 homolog)Direct inhibition of enzyme activity.[2]
IC50 (Cell Growth) 55.93 ± 1.92 µMMDA-MB-231 cellsAnti-proliferative effect after 72h treatment.[3]
Effective Concentration (Apoptosis Inhibition) 20-50 µMC2C12 myoblastsPrevents staurosporine-induced apoptosis.
Ki (Dnm1 Inhibition) 1-50 µMPurified Dnm1Allosteric inhibition of Drp1 homolog.[2]

Table 2: Representative HTS Assay Performance Metrics

ParameterValueComments
Z'-Factor ≥ 0.5A Z'-factor of 0.5 or greater is indicative of an excellent assay quality, suitable for HTS.
Signal-to-Background (S/B) Ratio > 3A higher S/B ratio indicates a larger window to detect compound effects.
Coefficient of Variation (%CV) < 15%Lower %CV for controls indicates better assay precision.

Experimental Protocols

High-Content Screening Workflow for Mitochondrial Fission Inhibitors

This protocol outlines a representative workflow for a high-content screen to identify inhibitors of mitochondrial fission.

HCS_Workflow cluster_prep Assay Preparation cluster_treatment Treatment & Staining cluster_analysis Data Acquisition & Analysis Cell_Seeding 1. Cell Seeding (e.g., U2OS, HeLa) in 384-well plates Compound_Plating 2. Compound Library Plating (Test compounds, Controls) Compound_Addition 3. Compound Addition to Cell Plates Incubation 4. Incubation Compound_Addition->Incubation Staining 5. Staining (Mitochondrial dye, Nuclear dye) Incubation->Staining Fixation 6. Cell Fixation Staining->Fixation Imaging 7. Automated Imaging (High-Content Imager) Fixation->Imaging Image_Analysis 8. Image Analysis (Segmentation, Feature Extraction) Imaging->Image_Analysis Data_Analysis 9. Data Analysis (Hit Identification, Dose-Response) Image_Analysis->Data_Analysis

Caption: A typical high-content screening workflow for identifying mitochondrial fission inhibitors.

Detailed Methodologies

1. Cell Culture and Seeding

  • Cell Line: U2OS or HeLa cells are commonly used due to their flat morphology, which is amenable to automated imaging and analysis.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Seeding:

    • Harvest cells using trypsin-EDTA.

    • Resuspend cells in culture medium and count.

    • Seed cells into 384-well, black-walled, clear-bottom imaging plates at a density of 2,000-5,000 cells per well in 50 µL of medium.

    • Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Plating and Treatment

  • Compound Library: Prepare a compound library in an appropriate solvent (e.g., DMSO) in 384-well source plates.

  • Controls:

    • Negative Control: DMSO (vehicle).

    • Positive Control: Mdivi-1 (e.g., 50 µM final concentration).

    • Optional Positive Control for Fission Induction: A known inducer of mitochondrial stress, such as a low dose of a mitochondrial uncoupler (e.g., CCCP), can be used to create a larger assay window.

  • Compound Transfer: Use an acoustic liquid handler or a pin tool to transfer a small volume (e.g., 50-100 nL) of compounds and controls from the source plates to the cell plates.

  • Incubation: Incubate the cell plates with the compounds for a predetermined time (e.g., 4-24 hours) at 37°C, 5% CO2. The incubation time should be optimized to allow for compound-induced changes in mitochondrial morphology without causing significant cell death.

3. Cell Staining and Fixation

  • Staining Solution: Prepare a staining solution containing:

    • MitoTracker™ Red CMXRos (e.g., 200 nM) to label mitochondria.

    • Hoechst 33342 (e.g., 1 µg/mL) to label nuclei.

    • Dilute the dyes in pre-warmed serum-free medium.

  • Staining Procedure:

    • Gently remove the compound-containing medium from the wells.

    • Add 25 µL of the staining solution to each well.

    • Incubate for 30 minutes at 37°C, 5% CO2.

  • Fixation:

    • Gently remove the staining solution.

    • Add 50 µL of 4% paraformaldehyde (PFA) in PBS to each well.

    • Incubate for 15 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Leave the final PBS wash in the wells for imaging.

4. Automated Imaging and Analysis

  • Imaging System: Use a high-content imaging system with automated focusing and image acquisition capabilities.

  • Image Acquisition:

    • Acquire images from at least two channels: DAPI (for nuclei) and TRITC (for mitochondria).

    • Use a 20x or 40x objective to achieve sufficient resolution to resolve mitochondrial morphology.

    • Capture multiple fields of view per well to ensure robust statistics.

  • Image Analysis:

    • Segmentation:

      • Use the nuclear stain to identify and segment individual cells.

      • Within each cell, use the mitochondrial stain to segment the mitochondrial network.

    • Feature Extraction: Quantify various morphological features of the segmented mitochondria. Key parameters include:

      • Mitochondrial Fragmentation: An increase in the number of individual mitochondrial fragments and a decrease in their average area/perimeter.

      • Mitochondrial Elongation: A decrease in the number of fragments and an increase in their average length or aspect ratio.

      • Network Complexity: Measures of branching and interconnectedness of the mitochondrial network.

    • Data Analysis and Hit Identification:

      • Calculate the mean value for each morphological parameter per well.

      • Normalize the data to the negative (DMSO) and positive (mdivi-1) controls on each plate.

      • Calculate the Z'-factor for each plate to assess assay quality.

      • Identify "hits" as compounds that induce a change in mitochondrial morphology (e.g., increased elongation) above a certain threshold (e.g., > 3 standard deviations from the mean of the negative controls).

    • Dose-Response Analysis: Perform follow-up experiments on confirmed hits to determine their potency (e.g., IC50) by generating dose-response curves.

Conclusion

This high-content screening assay provides a robust and scalable platform for the discovery of novel inhibitors of mitochondrial fission. By quantifying changes in mitochondrial morphology, this assay allows for the identification of compounds that modulate the activity of Drp1 and other components of the mitochondrial fission machinery. The use of mdivi-1 as a reference compound enables the validation of the assay and provides a benchmark for the potency of newly identified inhibitors. The detailed protocols and quantitative data presented in these application notes are intended to guide researchers in the successful implementation of HTS campaigns targeting mitochondrial dynamics for the development of new therapeutics.

References

Application Notes and Protocols for Divin Delivery in In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divin is a novel small molecule that has garnered significant interest as an inhibitor of bacterial cell division.[1] Its mechanism of action involves the disruption of the assembly of late-stage divisome proteins, which are essential for bacterial cytokinesis.[1] This targeted action makes this compound a promising candidate for the development of new antimicrobial agents. However, like many small hydrophobic molecules, this compound presents challenges for delivery in aqueous in vitro culture systems, which can impact the accuracy and reproducibility of experimental results.

These application notes provide a comprehensive overview of potential delivery methods for this compound in in vitro models, offering detailed protocols and a comparative analysis of their advantages and disadvantages. The information herein is intended to guide researchers in selecting and implementing the most suitable delivery strategy for their specific experimental needs.

Challenges in this compound Delivery

The primary challenge in working with this compound in in vitro settings is its hydrophobic nature. This property leads to poor solubility in aqueous cell culture media, which can result in:

  • Precipitation: this compound may precipitate out of solution, leading to inconsistent and inaccurate effective concentrations.

  • Non-specific Binding: The molecule can adhere to plasticware and proteins in the culture medium, reducing its bioavailability.

  • Cellular Toxicity: High local concentrations due to poor solubility can lead to cellular stress and toxicity, confounding experimental outcomes.

To overcome these challenges, several delivery strategies can be employed to enhance the solubility and bioavailability of this compound in in vitro models.

This compound's Mechanism of Action: Disruption of the Divisome

This compound exerts its antibacterial effect by interfering with the proper formation of the divisome, a complex protein machinery responsible for bacterial cell division. The assembly of the divisome is a highly orchestrated process that occurs in two main stages. This compound specifically disrupts the localization and assembly of the late-stage divisome proteins, ultimately halting cell division.

Divin_Signaling_Pathway cluster_0 Early Divisome Assembly cluster_1 Late Divisome Assembly FtsZ FtsZ Polymerization FtsA_ZipA FtsA/ZipA Membrane Anchoring FtsZ->FtsA_ZipA recruits Proto_ring Proto-ring Formation FtsA_ZipA->Proto_ring forms FtsK_FtsQLB FtsK, FtsQLB Complex Proto_ring->FtsK_FtsQLB recruits FtsW_FtsI FtsW/FtsI Complex FtsK_FtsQLB->FtsW_FtsI recruits Septal_PG_synthesis Septal Peptidoglycan Synthesis FtsW_FtsI->Septal_PG_synthesis activates Cell_Division Cell Division Septal_PG_synthesis->Cell_Division This compound This compound This compound->FtsK_FtsQLB disrupts localization This compound->FtsW_FtsI disrupts localization

Caption: this compound's inhibitory effect on the bacterial cell division signaling pathway.

Comparative Analysis of this compound Delivery Methods

The following table summarizes key quantitative parameters for different this compound delivery methods. Please note that specific quantitative data for this compound is limited in the current literature. The values presented below are representative for hydrophobic small molecules and should be optimized for your specific in vitro model.

Delivery MethodVehicleTypical Stock Concentration (in vehicle)Final Concentration in MediaCellular Uptake EfficiencyCytotoxicityEase of Use
Solvent-Based DMSO1-10 mM0.1-10 µM (DMSO <0.5%)Variable, dependent on cell typeLow at <0.5% DMSOHigh
Liposomal Phospholipid Vesicles0.5-5 mg/mL1-50 µg/mLHighLow to ModerateModerate
Nanoparticle Polymeric Micelles1-10 mg/mL10-100 µg/mLHighModerate, vehicle dependentModerate to Low

Experimental Protocols

Solvent-Based Delivery using Dimethyl Sulfoxide (DMSO)

This is the most straightforward method for solubilizing this compound for in vitro use. The key is to maintain a final DMSO concentration that is non-toxic to the cells.

Workflow for Solvent-Based this compound Delivery

DMSO_Workflow A Weigh this compound B Dissolve in 100% DMSO to make stock solution A->B C Serially dilute stock in cell culture medium B->C D Add to in vitro model C->D

Caption: A simple workflow for preparing this compound for in vitro experiments using DMSO.

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add an appropriate volume of 100% cell culture grade DMSO to achieve a stock concentration of 1-10 mM.

    • Vortex thoroughly until the this compound is completely dissolved. Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • Thaw the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO, but it is recommended to perform a vehicle control to assess the effect of DMSO on your specific cell model.[2]

  • Application to In Vitro Model:

    • Add the freshly prepared working solutions of this compound to your cell cultures.

    • Gently mix the culture plate or flask to ensure even distribution of the compound.

Liposomal Delivery

Encapsulating this compound within liposomes can enhance its solubility and facilitate cellular uptake.

Protocol:

  • Lipid Film Hydration Method:

    • Dissolve this compound and a suitable lipid mixture (e.g., DPPC:Cholesterol in a 2:1 molar ratio) in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS) by gentle agitation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a more uniform size distribution, sonicate the MLV suspension using a probe sonicator or subject it to multiple freeze-thaw cycles.

    • Alternatively, extrude the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification and Characterization:

    • Remove any unencapsulated this compound by size exclusion chromatography or dialysis.

    • Characterize the liposomal formulation for particle size, zeta potential, and encapsulation efficiency.

Nanoparticle-Based Delivery

Polymeric nanoparticles can also be used to encapsulate and deliver this compound.

Protocol:

  • Nanoparticle Formulation:

    • The choice of polymer will depend on the desired release kinetics and targeting strategy. Common polymers include PLGA, PLA, and PEG-PLA.

    • A common method is the nanoprecipitation technique. Dissolve this compound and the polymer in a water-miscible organic solvent (e.g., acetone or acetonitrile).

    • Add this organic solution dropwise to a larger volume of an aqueous solution under constant stirring.

    • The polymer and drug will precipitate to form nanoparticles.

  • Purification and Characterization:

    • Remove the organic solvent and unencapsulated drug by centrifugation or dialysis.

    • Characterize the nanoparticles for size, polydispersity index (PDI), and drug loading.

Cytotoxicity Assessment of Delivery Vehicle

It is essential to determine the potential toxicity of the chosen delivery vehicle on the in vitro model.

Protocol (using MTT assay):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the delivery vehicle (e.g., DMSO, empty liposomes, or empty nanoparticles) in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.

    • Include a "cells only" control (no vehicle) and a "medium only" control (no cells).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" control from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the "cells only" control.

Conclusion

The successful use of this compound in in vitro models is highly dependent on the chosen delivery method. While a simple DMSO-based approach is often sufficient, more advanced techniques like liposomal or nanoparticle encapsulation may be necessary to improve solubility, enhance cellular uptake, and reduce potential toxicity. Researchers should carefully consider the specific requirements of their experimental system and validate the chosen delivery method to ensure reliable and reproducible results. The protocols provided in these application notes serve as a starting point for the development of optimized delivery strategies for this promising antibacterial agent.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Divin Solubility in PBS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for solubility issues encountered with Divin, a representative hydrophobic small molecule kinase inhibitor, in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why does my this compound, dissolved in DMSO, precipitate when I dilute it in PBS?

A1: This is a common issue with hydrophobic compounds like this compound.[1][2] Dimethyl sulfoxide (DMSO) is an excellent organic solvent for many nonpolar compounds. However, when the DMSO stock solution is diluted into an aqueous buffer like PBS, the concentration of the organic solvent drops significantly. This causes the poorly water-soluble drug to come out of solution and form a precipitate.[2]

Q2: What is the maximum recommended concentration of DMSO for cell-based assays?

A2: While it can be cell-line specific, a general rule of thumb is to keep the final concentration of DMSO at or below 0.1% in your cell culture media to avoid cytotoxic effects.[1][3] Some robust cell lines may tolerate up to 0.5%, but it is crucial to run a vehicle control (media with the same final DMSO concentration without your compound) to assess its impact on your specific experimental system.

Q3: Can I heat the PBS solution to help dissolve this compound?

A3: Gently warming the solution (e.g., to 37°C) can sometimes help dissolve compounds.[4] However, this may not be effective for highly hydrophobic molecules and could potentially degrade the compound or other components in your buffer. If you do try this, ensure the compound is stable at the temperature used.

Q4: Are there alternatives to PBS for diluting this compound?

A4: Yes, if this compound consistently precipitates in PBS, you can consider using a different buffer system or adding solubilizing agents. Options include using cell culture media (which contains proteins and other molecules that can help with solubility), or buffers containing a small amount of non-ionic surfactants like Tween 80 or PEG400.[2]

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to PBS.

Question: I prepared a 10 mM stock solution of this compound in 100% DMSO. When I add it to 1X PBS to make a 10 µM working solution, I see immediate cloudiness and precipitation. What should I do?

Answer: This indicates that the final concentration of this compound is above its solubility limit in the final DMSO/PBS mixture. Here are several steps you can take to address this:

  • Decrease the Final Concentration: Your target concentration of 10 µM may be too high for this compound's solubility in the low percentage of DMSO in your final solution. Try preparing a lower concentration (e.g., 1 µM or 5 µM) to see if it remains in solution.

  • Modify the Dilution Method: Instead of adding the this compound stock directly to the full volume of PBS, try adding the PBS to your this compound stock dropwise while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

  • Use an Intermediate Dilution Step: First, dilute your 10 mM stock in DMSO to a lower concentration (e.g., 1 mM). Then, use this intermediate stock to make your final 10 µM working solution in PBS. This will result in a slightly higher final DMSO concentration, which may be sufficient to keep this compound dissolved.

  • Consider Co-solvents: If your experimental design allows, preparing your working solution in a buffer that is more amenable to hydrophobic compounds can be effective. This could include PBS supplemented with a low percentage of a biocompatible co-solvent or surfactant.[2]

Issue 2: The this compound solution is initially clear but becomes cloudy over time.

Question: My this compound working solution in PBS looked fine when I prepared it, but after 30 minutes at room temperature, I noticed it became hazy. Why is this happening and how can I prevent it?

Answer: This phenomenon is known as time-dependent precipitation. The compound may initially be in a supersaturated state but will eventually equilibrate and precipitate out of solution. To mitigate this:

  • Prepare Fresh Working Solutions: Always prepare your this compound working solution immediately before use. Do not store diluted aqueous solutions of hydrophobic compounds.

  • Maintain a Consistent Temperature: Temperature fluctuations can affect solubility. Prepare and use your solutions at a consistent temperature.

  • Check the pH of your PBS: The solubility of some compounds can be pH-dependent. Ensure your PBS is at the correct physiological pH (typically 7.4).

Quantitative Data Summary

The following table summarizes key quantitative parameters for working with hydrophobic kinase inhibitors like this compound.

ParameterRecommended Value/RangeNotes
DMSO Stock Concentration 1-20 mMHigher concentrations can be used, but this range is common for many kinase inhibitors.
Final DMSO Concentration in Assay ≤ 0.1%This is a generally safe concentration for most cell lines to avoid solvent-induced cytotoxicity.[1][3]
pH of PBS 7.2 - 7.4Ensure the pH is within the physiological range for your experiments.
Working Solution Storage Prepare fresh, do not storeHydrophobic compounds in aqueous buffers are prone to precipitation over time.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the required mass of this compound powder using a calibrated analytical balance. For example, for a compound with a molecular weight of 500 g/mol , you would weigh 5 mg to make a 1 mL of a 10 mM stock solution.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the Compound: Vortex the solution vigorously. If necessary, you can gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the compound is fully dissolved before use.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM this compound Working Solution in PBS
  • Thaw Stock Solution: Thaw a single aliquot of your 10 mM this compound stock solution at room temperature.

  • Prepare PBS: Have your sterile 1X PBS at the desired temperature (usually room temperature or 37°C).

  • Perform Serial Dilution (Recommended):

    • Create an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of 100% DMSO. This gives you a 100 µM intermediate stock.

    • Add 10 µL of the 100 µM intermediate stock to 990 µL of 1X PBS. This results in a final concentration of 1 µM this compound in 1% DMSO. Adjust volumes as needed for your desired final concentration and DMSO percentage.

  • Direct Dilution (Alternative Method):

    • Add 1 µL of the 10 mM this compound stock solution to 999 µL of 1X PBS.

    • Immediately vortex the solution to ensure rapid and thorough mixing.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation in PBS start Start: this compound Precipitates in PBS check_concentration Is the final concentration as low as experimentally feasible? start->check_concentration lower_concentration Action: Lower the final working concentration. check_concentration->lower_concentration No check_dmso Is the final DMSO concentration < 0.5%? check_concentration->check_dmso Yes lower_concentration->check_dmso increase_dmso Action: Increase final DMSO via intermediate dilution. Ensure DMSO is below cytotoxic levels (e.g., <0.1%). check_dmso->increase_dmso No check_dilution Are you adding this compound stock directly to the full PBS volume? check_dmso->check_dilution Yes increase_dmso->check_dilution reverse_dilution Action: Add PBS dropwise to the this compound stock while vortexing. check_dilution->reverse_dilution Yes success Success: this compound is soluble. check_dilution->success No (Already doing this) use_cosolvent Still Precipitates? Consider alternative formulations. reverse_dilution->use_cosolvent cosolvent_options Options: - Use complete cell culture medium. - Add a small amount of surfactant (e.g., Tween 80). - Use a different buffer system. use_cosolvent->cosolvent_options cosolvent_options->success

Caption: Troubleshooting workflow for this compound precipitation in PBS.

Solution_Preparation_Workflow Recommended Solution Preparation Workflow start Start: Prepare this compound Working Solution stock_prep Prepare a concentrated stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM). start->stock_prep intermediate_dilution Create an intermediate dilution in 100% DMSO (e.g., 1 mM). stock_prep->intermediate_dilution final_dilution Add the intermediate stock to pre-warmed PBS or cell culture medium to achieve the final desired concentration. intermediate_dilution->final_dilution vortex Vortex immediately and thoroughly. final_dilution->vortex use_now Use the final working solution immediately in your experiment. vortex->use_now end End of Preparation use_now->end

Caption: Recommended workflow for preparing this compound working solutions.

References

How to prevent Divin degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Divin, a potent inhibitor of bacterial cell division. This compound serves as a valuable tool for studying the mechanisms of bacterial cell division and as a potential starting point for the development of novel antimicrobial agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, with the chemical name N'-((E)-(2-hydroxynaphthalen-1-yl)methylidene)-3-(2-methyl-1H-benzimidazol-1-yl)propanehydrazide, is a small molecule that acts as a bacteriostatic agent against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the disruption of the assembly of late-stage cell division proteins, which is crucial for the formation of the bacterial divisome.[1][2][3] This interference with the divisome assembly prevents the proper formation of the septum, the partition that divides the bacterial cell, ultimately leading to the inhibition of cell division.[1][2] Unlike some other cell division inhibitors, this compound does not directly interact with FtsZ, a key protein in the early stages of divisome formation.[2][3][4]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at 2-8°C.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). Concentrated stock solutions in an appropriate solvent are generally more stable and can be stored for longer periods than dilute aqueous solutions.[5][6] When preparing the stock solution, dissolve the this compound powder in a small amount of DMSO and then dilute to the final desired concentration.[5] For convenience, stock solutions can be aliquoted into smaller volumes and stored frozen to avoid repeated freeze-thaw cycles.[5]

Q4: What is the stability of this compound in solution?

This compound has been reported to be stable in solution for over 24 hours.[3] However, for long-term experiments, it is advisable to prepare fresh dilutions from a frozen stock solution. The stability of this compound in aqueous solutions and cell culture media over extended periods under various conditions (e.g., different pH, temperature, and light exposure) has not been extensively documented. It is best practice to protect solutions from light and store them at 2-8°C when not in immediate use.

Q5: What is the solubility of this compound?

This compound has low solubility in aqueous buffer solutions, determined to be 0.0037 mg/mL.[3] It is readily soluble in DMSO. Structure-activity relationship (SAR) studies have been conducted to develop analogs of this compound with improved solubility and potency.[4][7]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation of this compound in aqueous culture medium. This compound has low aqueous solubility.[3] The final concentration of DMSO from the stock solution may be too low to maintain solubility.Ensure the final DMSO concentration in the culture medium is sufficient to keep this compound dissolved. It is common to use a final DMSO concentration of 0.1% to 1% in bacterial cultures, but this should be optimized for your specific bacterial strain to ensure it does not affect growth.
Inconsistent or no inhibitory effect on bacterial growth. Degradation of this compound in the working solution. Incorrect concentration of this compound used. The bacterial strain may be resistant to this compound.Prepare fresh working solutions from a frozen stock for each experiment. Verify the final concentration of this compound in your experiment. Published effective concentrations are 5 µM for Caulobacter crescentus and 50 µM for Escherichia coli.[3] Include a positive control with a known susceptible bacterial strain.
Difficulty in isolating this compound-resistant mutants on solid media. The low solubility of this compound makes it challenging to prepare agar plates with a high enough concentration of the compound.[3]Consider using alternative methods for selecting resistant mutants, such as liquid culture with increasing concentrations of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

  • Vortex the tube until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) of this compound in Liquid Culture

Materials:

  • Bacterial strain of interest

  • Appropriate liquid bacterial growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well microtiter plate

  • Incubator

Procedure:

  • Prepare a bacterial inoculum to a standardized density (e.g., 0.5 McFarland standard).

  • In a sterile 96-well plate, prepare serial dilutions of the this compound stock solution in the liquid growth medium. Ensure the final DMSO concentration is consistent across all wells, including the no-drug control.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria with no this compound) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature for the bacterial strain for a specified period (e.g., 18-24 hours).

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Divin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell This compound This compound Divisome_Assembly Divisome Assembly This compound->Divisome_Assembly Inhibits Late_Divisome_Proteins Late Divisome Proteins Late_Divisome_Proteins->Divisome_Assembly Required for Septum_Formation Septum Formation Divisome_Assembly->Septum_Formation Cell_Division Cell Division Septum_Formation->Cell_Division

Caption: this compound inhibits bacterial cell division by disrupting the assembly of the divisome complex.

Experimental_Workflow_MIC cluster_workflow MIC Determination Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock serial_dilution Serial Dilution of this compound in Growth Medium prep_stock->serial_dilution add_bacteria Inoculate with Bacterial Culture serial_dilution->add_bacteria incubate Incubate at Optimal Temperature add_bacteria->incubate read_results Read Results (Visual Inspection/OD) incubate->read_results end Determine MIC read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Divin synthesis yield improvement strategies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Divin, a potent small molecule inhibitor of bacterial cell division. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule that has been identified as a bacteriostatic agent, effective against both Gram-negative and Gram-positive bacteria. Its mechanism of action involves the disruption of the assembly of late-stage proteins in the bacterial divisome, which is the cellular machinery responsible for cell division. This disruption leads to a reduction in peptidoglycan remodeling at the division site and blocks the compartmentalization of the cytoplasm. Notably, this compound's mode of action is distinct from many other cell division inhibitors as it does not directly interact with the FtsZ protein, a key component of the Z-ring that initiates division.

Q2: What are the key structural features of the this compound molecule?

The core structure of this compound consists of two main components: a 2-hydroxynaphthalenyl hydrazide moiety linked to a benzimidazole ring. Structure-activity relationship (SAR) studies have indicated that the 2-hydroxynaphthalenyl hydrazide portion is essential for its biological activity. Modifications to the benzimidazole ring have been shown to modulate the potency and solubility of this compound analogs.

Q3: I am observing a very low yield in my this compound synthesis. What are the common causes?

Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction at either of the main synthetic steps (benzimidazole formation or hydrazone formation) is a primary culprit. Other potential issues include suboptimal reaction conditions (temperature, solvent, pH), degradation of starting materials or the final product, and inefficient purification methods leading to product loss. Careful monitoring of the reaction progress and optimization of purification are key to improving yields.

Q4: My final this compound product is impure. What are the likely side products?

Impurities in this compound synthesis often arise from side reactions during the two main synthetic steps. During the formation of the benzimidazole precursor, incomplete cyclization or side reactions of the o-phenylenediamine starting material can occur. In the subsequent hydrazone formation, unreacted starting materials (the benzimidazole hydrazine and the naphthaldehyde) are common impurities. Additionally, the formation of isomeric hydrazones or degradation of the final product under harsh purification conditions can also contribute to impurities.

Troubleshooting Guides

Issue 1: Low Yield of 2-Hydrazinyl-1H-benzimidazole Intermediate
Potential Cause Troubleshooting Strategy
Incomplete reaction of o-phenylenediamine with carbon disulfide - Ensure anhydrous reaction conditions. - Use a slight excess of carbon disulfide. - Extend the reaction time and monitor by TLC.
Inefficient conversion of the benzimidazole-2-thiol to the hydrazine - Use a larger excess of hydrazine hydrate. - Ensure the reaction is heated to a sufficient temperature to drive the reaction to completion. - Monitor the disappearance of the thiol starting material by TLC.
Product loss during workup and purification - Carefully neutralize the reaction mixture to precipitate the product. - Use minimal amounts of cold solvent for washing the precipitate to avoid dissolution. - Optimize recrystallization solvent to maximize recovery.
Issue 2: Low Yield and/or Impurity in Final this compound Product (Hydrazone Formation)
Potential Cause Troubleshooting Strategy
Incomplete reaction between 2-hydrazinyl-1H-benzimidazole and 2-hydroxy-1-naphthaldehyde - Use a slight excess of the aldehyde to drive the reaction to completion. - Add a catalytic amount of acid (e.g., acetic acid) to promote hydrazone formation. - Increase the reaction temperature or time, monitoring by TLC.
Formation of side products - Control the reaction temperature to minimize the formation of degradation products. - Purify the aldehyde starting material if it is old or discolored. - Consider performing the reaction under an inert atmosphere to prevent oxidation.
Product precipitation issues - If the product precipitates too quickly, it may trap impurities. Try a slower cooling rate or a different solvent system for precipitation.
Difficulty in purification - If column chromatography is used, select a solvent system that provides good separation between the product and starting materials. - For recrystallization, test a range of solvents to find one that gives high purity crystals with good recovery.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinyl-1H-benzimidazole

This protocol outlines a general two-step procedure for the synthesis of the key benzimidazole intermediate.

Step 1: Synthesis of 1H-benzo[d]imidazole-2-thiol

  • In a round-bottom flask, dissolve o-phenylenediamine in ethanol.

  • Add potassium hydroxide and stir until dissolved.

  • Cool the mixture in an ice bath and add carbon disulfide dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into cold water.

  • Acidify with acetic acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 1H-benzo[d]imidazole-2-thiol.

Step 2: Synthesis of 2-Hydrazinyl-1H-benzimidazole

  • To a suspension of 1H-benzo[d]imidazole-2-thiol in ethanol, add hydrazine hydrate.

  • Reflux the mixture for 8-12 hours, monitoring the reaction by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-hydrazinyl-1H-benzimidazole.

Protocol 2: Synthesis of this compound
  • Dissolve 2-hydrazinyl-1H-benzimidazole in a suitable solvent such as ethanol or methanol.

  • To this solution, add a solution of 2-hydroxy-1-naphthaldehyde in the same solvent.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation is incomplete, the solvent can be partially evaporated, or the mixture can be cooled in an ice bath.

  • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Divin_Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Intermediate Synthesis cluster_step2 Step 2: this compound Synthesis (Hydrazone Formation) A o-Phenylenediamine C 1H-benzo[d]imidazole-2-thiol A->C + B Carbon Disulfide + KOH B->C E 2-Hydrazinyl-1H-benzimidazole C->E + D Hydrazine Hydrate D->E G This compound (Crude) E->G + F 2-Hydroxy-1-naphthaldehyde F->G H Purification G->H I This compound (Pure) H->I

Caption: Workflow for the two-step synthesis of this compound.

Divin_MoA cluster_bacterial_division Bacterial Cell Division FtsZ FtsZ Polymerization (Z-ring formation) Divisome_Early Early Divisome Assembly FtsZ->Divisome_Early Divisome_Late Late Divisome Assembly Divisome_Early->Divisome_Late PG_Remodeling Peptidoglycan Remodeling Divisome_Late->PG_Remodeling Septum Septum Formation & Cell Division PG_Remodeling->Septum This compound This compound This compound->Divisome_Late Inhibits This compound->PG_Remodeling Reduces

Caption: this compound's mechanism of action on the bacterial divisome.

Technical Support Center: Overcoming Divin Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Divin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and confidently interpret your results by addressing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: I'm observing a phenotype with this compound, but how can I be sure it's due to Drp1 inhibition?

A: This is a critical question for any small molecule inhibitor. A multi-pronged approach is recommended to increase confidence that your observed phenotype is on-target. This involves:

  • Confirming Target Engagement: Directly verify that this compound is binding to Drp1 in your experimental system.

  • Using Orthogonal Controls: Employ a structurally different Drp1 inhibitor to see if it recapitulates the same phenotype.[1]

  • Performing Rescue Experiments: If possible, express a this compound-resistant mutant of Drp1 and check if it reverses the observed phenotype.

  • Conducting Washout Experiments: Determine if the phenotype is reversible after removing this compound, which can provide clues about its mechanism of action.[2][3]

Q2: What are the known off-targets of this compound?

A: Currently, there is limited published data specifically identifying off-target proteins for this compound in mammalian cells. This compound was initially identified as an inhibitor of bacterial cell division.[4][5][6] As with any small molecule, it has the potential for off-target interactions. Therefore, it is essential to perform rigorous control experiments to validate that the observed effects are due to the inhibition of Drp1.

Q3: At what concentration should I use this compound to minimize off-target effects?

A: It is crucial to perform a dose-response experiment in your specific cell type or system to determine the lowest effective concentration of this compound that produces the desired on-target effect (e.g., changes in mitochondrial morphology or function). Using concentrations significantly higher than the IC50 for Drp1 increases the likelihood of engaging off-target proteins.

Q4: My results with this compound are not what I expected. How do I troubleshoot this?

A: Unexpected results can arise from various factors. Consider the following:

  • Compound Integrity and Solubility: Ensure your this compound stock is correctly prepared and that the compound is soluble in your media at the working concentration.[1]

  • Cellular Context: The expression levels of Drp1 and potential off-targets can vary between cell lines, influencing the outcome.

  • Experimental Timeline: The kinetics of Drp1 inhibition and the downstream cellular consequences may vary. Optimize your treatment and endpoint timing.

  • Potential Off-Target Effects: The unexpected phenotype could be real but mediated by an off-target. Refer to the troubleshooting guides below to investigate this possibility.

Troubleshooting Guides

Issue 1: Phenotype persists even at very low this compound concentrations.

This could indicate a potent on-target effect or a high-affinity off-target interaction.

Troubleshooting Workflow:

start Start: Phenotype at low this compound concentration step1 Perform detailed dose-response curve for Drp1 inhibition (e.g., mitochondrial elongation) start->step1 step2 Determine IC50 for the on-target effect step1->step2 step3 Is the observed phenotype's EC50 similar to the Drp1 IC50? step2->step3 step4_yes Likely on-target. Consider rescue experiments for confirmation. step3->step4_yes Yes step4_no Possible off-target effect. Proceed to orthogonal validation. step3->step4_no No step5 Use a structurally distinct Drp1 inhibitor (e.g., Mdivi-1, Drpitor1a). step4_no->step5 step6 Does the new inhibitor replicate the phenotype? step5->step6 step7_yes Phenotype is likely due to Drp1 inhibition. step6->step7_yes Yes step7_no Phenotype is likely a this compound-specific off-target effect. step6->step7_no No

Caption: Troubleshooting workflow for unexpected potency.

Issue 2: The observed phenotype does not match known consequences of Drp1 inhibition.

If this compound induces a phenotype inconsistent with the established roles of Drp1 (e.g., affecting a signaling pathway not directly linked to mitochondrial dynamics), it strongly suggests an off-target mechanism.[7][8]

Signaling Pathway Analysis:

This compound This compound Drp1 Drp1 (On-Target) This compound->Drp1 Inhibits Off_Target Unknown Off-Target This compound->Off_Target Potential Interaction Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission Known_Phenotype Expected Phenotype (e.g., Elongated Mitochondria, Apoptosis Resistance) Mitochondrial_Fission->Known_Phenotype Unexpected_Pathway Unexpected Signaling Pathway Off_Target->Unexpected_Pathway Observed_Phenotype Observed (Unexpected) Phenotype Unexpected_Pathway->Observed_Phenotype

Caption: On-target vs. potential off-target signaling.

Data Summary Table

Use the following table to systematically compare the potency of this compound on its intended target versus any suspected off-target effects you identify through your experiments.

ParameterDrp1 (On-Target)Potential Off-Target 'X'Potential Off-Target 'Y'
Assay Type Mitochondrial Morphologye.g., Kinase Activity Assaye.g., Reporter Gene Assay
IC50 / EC50 e.g., 10 µMEnter experimental valueEnter experimental value
Maximum Efficacy e.g., 95% elongationEnter experimental valueEnter experimental value
Cell Line(s) e.g., HeLa, MEFsEnter cell line(s) usedEnter cell line(s) used
Notes Phenotype confirmed with Drp1-K38AEffect not seen with Mdivi-1Reversible after washout

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify if a compound binds to its target protein in a cellular environment.[9][10] Binding of a ligand, like this compound, typically stabilizes the target protein (Drp1), increasing its melting temperature.

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Heat Shock cluster_2 Analysis a Treat cells with This compound or DMSO (control) b Aliquot cell lysates and heat at different temperatures a->b c Separate soluble vs. aggregated proteins b->c d Detect soluble Drp1 (Western Blot) c->d e Plot melt curves and compare this compound vs. DMSO d->e

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. Treat one set of cells with this compound at a chosen concentration (e.g., 2-5x the IC50) and a control set with DMSO for 1-2 hours.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer with protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles) and clarify the lysate by centrifugation.

  • Heating Step: Aliquot the clarified lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

  • Detection: Collect the supernatant (containing soluble protein) and analyze the amount of soluble Drp1 at each temperature point using Western blotting.

  • Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[11]

Protocol 2: Inhibitor Washout Experiment

This protocol helps determine if a compound's effect is reversible, which can distinguish between covalent/irreversible binding and reversible binding.[2][3][12]

Methodology:

  • Initial Treatment: Plate cells and allow them to adhere. Treat three groups of cells:

    • Group A: Vehicle (DMSO) control.

    • Group B: Continuous this compound treatment for the full duration of the experiment.

    • Group C: this compound treatment for a shorter, initial period (e.g., 2-4 hours).

  • Washout Step: After the initial treatment period for Group C, remove the media, wash the cells gently with pre-warmed, drug-free media 2-3 times.[12] Then, add fresh, drug-free media to Group C. Also, change the media for Groups A and B (replacing with fresh DMSO or this compound-containing media, respectively).

  • Incubation: Return all plates to the incubator and continue the experiment until your desired endpoint (e.g., 24, 48, or 72 hours).

  • Analysis: Assess the phenotype of interest (e.g., mitochondrial morphology, cell viability) in all three groups.

    • Interpretation: If the phenotype in Group C reverts to the state of Group A (DMSO control), the effect of this compound is likely reversible. If the phenotype in Group C remains similar to Group B (continuous treatment), the effect may be irreversible or very slowly reversible, suggesting a strong interaction with the target or an off-target.[13]

References

Reducing background noise in Divin fluorescent assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the DivinCell Fluorescent Assay. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the DivinCell Fluorescent Assay?

The DivinCell Fluorescent Assay is a method used to monitor cell proliferation. It utilizes a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is distributed equally between the two daughter cells, leading to a progressive halving of fluorescence intensity. This allows for the quantitative analysis of cell division cycles.

Q2: What are the most common causes of high background fluorescence?

High background fluorescence in the DivinCell assay can be attributed to several factors:

  • Autofluorescence: Intrinsic fluorescence from cellular components (e.g., NADH, riboflavin) or media components (e.g., phenol red, serum).[1][2][3]

  • Non-specific binding of the dye: The fluorescent dye may bind non-specifically to cellular debris, dead cells, or the culture plate.[3][4][5]

  • Excessive dye concentration: Using a higher than optimal concentration of the DivinCell dye can lead to increased background signal.[6][7]

  • Inadequate washing: Insufficient washing after staining can leave residual unbound dye in the sample.[6][8]

Q3: How can I minimize autofluorescence?

To minimize autofluorescence, consider the following strategies:

  • Use phenol red-free culture medium.[1][2]

  • Reduce the serum concentration in the medium if possible, or use a serum-free medium for the final wash and resuspension steps.[1]

  • If using adherent cells, read the fluorescence from the bottom of the plate to avoid signal from the medium.[2][8]

  • Consider using a viability dye to exclude dead cells, which can be more autofluorescent, from your analysis.[3]

Q4: What are the optimal excitation and emission wavelengths for the DivinCell dye?

The optimal excitation and emission wavelengths for the DivinCell dye are proprietary. Please refer to the product's technical data sheet for the specific spectral characteristics. As a general principle, selecting fluorophores with excitation and emission profiles that do not overlap with known sources of autofluorescence (typically in the blue-green region) is recommended.[1]

Q5: How many cell divisions can be tracked with the DivinCell assay?

The number of divisions that can be resolved depends on the initial staining intensity and the background fluorescence. Typically, with optimal staining, it is possible to distinguish 6-8 generations before the signal from the most divided cells merges with the background fluorescence of unstained cells.

Troubleshooting Guides

Problem 1: High Background Noise

High background noise can obscure the signal from dimly fluorescent cells, making it difficult to resolve distinct generations.

Troubleshooting Workflow for High Background Noise

high_background_troubleshooting Troubleshooting High Background Noise start High Background Noise Detected check_autofluorescence Assess Autofluorescence (Unstained Control) start->check_autofluorescence check_nonspecific_binding Evaluate Non-Specific Binding (No-Primary/Secondary Antibody Control) start->check_nonspecific_binding check_dye_concentration Review Dye Concentration start->check_dye_concentration check_washing_steps Examine Washing Protocol start->check_washing_steps solution_autofluorescence Use Phenol-Red Free Medium Reduce Serum Use Bottom-Reading Instrument check_autofluorescence->solution_autofluorescence High signal in unstained cells solution_nonspecific_binding Increase Blocking Time/Concentration Optimize Antibody Dilution check_nonspecific_binding->solution_nonspecific_binding High signal in control solution_dye_concentration Titrate Dye to Lower Concentration check_dye_concentration->solution_dye_concentration Signal too bright/saturated solution_washing_steps Increase Number/Duration of Washes check_washing_steps->solution_washing_steps Visible residual dye resolved Problem Resolved solution_autofluorescence->resolved solution_nonspecific_binding->resolved solution_dye_concentration->resolved solution_washing_steps->resolved

Caption: Troubleshooting workflow for high background noise.

Quantitative Recommendations for Reducing High Background
ParameterStandard ProtocolTroubleshooting Adjustment
Culture Medium Standard Phenol Red-containing mediumPhenol Red-free medium[1][2]
Serum Concentration 10% Fetal Bovine Serum (FBS)Reduce to 2-5% FBS or use serum-free medium for final steps[1]
DivinCell Dye Concentration 1-5 µMTitrate down to 0.5-2.5 µM[7]
Washing Steps 2 washes with PBSIncrease to 3-4 washes with PBS, with longer incubation for each wash[6][8]
Blocking (if using antibodies) 30 minutes with 5% BSAIncrease to 1 hour with 10% BSA or serum from secondary antibody host[6]
Problem 2: Weak or No Signal

A weak or absent signal can prevent the detection of cell populations and the analysis of cell division.

Troubleshooting Workflow for Weak/No Signal

weak_signal_troubleshooting Troubleshooting Weak or No Signal start Weak or No Signal check_dye_viability Verify Dye Viability (Check storage, expiration) start->check_dye_viability check_staining_protocol Review Staining Protocol (Incubation time, temp) start->check_staining_protocol check_instrument_settings Check Instrument Settings (Excitation/Emission, gain) start->check_instrument_settings check_cell_health Assess Cell Health (Viability, density) start->check_cell_health solution_dye_viability Use Fresh Aliquot of Dye check_dye_viability->solution_dye_viability Dye is expired or improperly stored solution_staining_protocol Optimize Incubation Time/Temperature check_staining_protocol->solution_staining_protocol Suboptimal staining conditions solution_instrument_settings Adjust Gain/Exposure Settings check_instrument_settings->solution_instrument_settings Incorrect filter sets or low gain solution_cell_health Ensure Healthy, Proliferating Cells check_cell_health->solution_cell_health Cells are not viable or proliferating resolved Problem Resolved solution_dye_viability->resolved solution_staining_protocol->resolved solution_instrument_settings->resolved solution_cell_health->resolved

Caption: Troubleshooting workflow for weak or no signal.

Quantitative Recommendations for Improving Signal Strength
ParameterStandard ProtocolTroubleshooting Adjustment
DivinCell Dye Concentration 1-5 µMTitrate up to 5-10 µM (monitor for toxicity)
Staining Incubation Time 15-30 minutes at 37°CIncrease to 30-60 minutes at 37°C
Cell Density 1 x 10^6 cells/mLEnsure optimal cell density as recommended for your cell type
Instrument Gain/PMT Voltage Manufacturer's defaultIncrease gain or PMT voltage, being mindful of increasing background noise

Experimental Protocols

Standard DivinCell Staining Protocol for Suspension Cells
  • Cell Preparation:

    • Harvest cells and count them. Ensure cell viability is >95%.

    • Wash cells once with pre-warmed, serum-free medium.

    • Resuspend cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed, serum-free medium.

  • Dye Preparation:

    • Prepare a 1-5 mM stock solution of DivinCell dye in anhydrous DMSO.

    • Dilute the stock solution in serum-free medium to the desired final staining concentration (typically 1-10 µM).

  • Staining:

    • Add the diluted DivinCell dye to the cell suspension.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Add an equal volume of cold, complete medium (containing serum) to stop the staining reaction.

    • Centrifuge the cells and discard the supernatant.

    • Wash the cells twice with complete medium to remove any unbound dye.

  • Culture and Analysis:

    • Resuspend the stained cells in complete medium and culture under desired experimental conditions.

    • Harvest cells at various time points to analyze fluorescence intensity by flow cytometry or fluorescence microscopy.

Signaling Pathway: Cell Cycle Progression

The DivinCell assay monitors the outcome of cell cycle progression. The following diagram illustrates a simplified overview of the cell cycle, which is the underlying biological process being measured.

cell_cycle Simplified Cell Cycle G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G0 G0 Phase (Quiescence) G1->G0 G2 G2 Phase (Preparation for Mitosis) S->G2 M M Phase (Mitosis and Cytokinesis) G2->M G2/M Checkpoint M->G1 G0->G1

Caption: A simplified diagram of the eukaryotic cell cycle.

References

Divicine Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Divicine. The information provided is intended to help users anticipate and resolve stability issues encountered during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Divicine and why is its stability a concern?

Divicine (2,6-diamino-4,5-dihydroxypyrimidine) is a pyrimidine aglycone derived from the enzymatic hydrolysis of vicine, a compound found in fava beans and Lathyrus sativus.[1][2] Its high reactivity and oxidative potential make it a valuable tool in certain research applications, but also contribute to its inherent instability.[1][2] Researchers must be aware of its rapid degradation to ensure the accuracy and reproducibility of their experimental results.

Q2: What are the primary factors that affect Divicine's stability?

Divicine's stability is primarily influenced by the following factors:

  • Presence of Oxygen: Divicine is highly susceptible to oxidation, which is a major degradation pathway.[1][2]

  • pH: The rate of oxidation is significantly faster at alkaline pH levels.[1]

  • Temperature: Higher temperatures accelerate the degradation of Divicine.[3][4] Boiling will cause almost immediate decomposition.[1]

  • Presence of Metal Ions: Heavy metal ions, particularly Cu²⁺, can catalyze the degradation of Divicine.[1]

Q3: How should I store Divicine for long-term use?

While specific long-term storage data for pure Divicine is limited, based on its known instabilities, the following storage conditions are recommended to maximize its shelf-life:

  • Solid Form (Divicine Sulfate):

    • Temperature: Store at or below -20°C. For extended periods, -80°C is preferable.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

    • Container: Use airtight, light-resistant containers.

  • In Solution:

    • Solvent: Prepare solutions fresh for each experiment. If short-term storage is necessary, use a deoxygenated, acidic buffer (pH < 7).

    • Additives: The addition of an antioxidant like sodium ascorbate has been shown to delay degradation in solution.[3][4]

    • Temperature: Store solutions on ice for the duration of an experiment and at -80°C for short-term storage. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Divicine Stability Issues

This guide addresses common problems researchers may face related to Divicine's stability.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of Divicine stock solution.Prepare fresh Divicine solutions for each experiment from a solid stock stored under appropriate conditions. Verify the concentration of the solution before use.
Loss of compound activity Divicine has degraded due to improper storage or handling.Review storage conditions (temperature, atmosphere). Ensure solutions are protected from light and prepared with deoxygenated solvents. Consider adding a stabilizing agent like sodium ascorbate.
Unexpected peaks in analytical chromatography Presence of Divicine degradation products.This is expected due to Divicine's instability. Use a validated stability-indicating analytical method (e.g., HPLC-UV) to separate and identify Divicine from its degradants.
Rapid color change of solution Oxidation of Divicine.This is a visual indicator of degradation. Discard the solution and prepare a fresh one, ensuring minimal exposure to oxygen.

Data on Divicine Stability

The following table summarizes the known stability of Divicine under different conditions.

Condition Observation Source
Room temperature, neutral pHHalf-life of approximately 30 minutes.[1]
pH 5, 37°C (in extract)Almost complete degradation in 60 minutes.[3][4]
pH 5, 37°C (in isolated fractions)Complete degradation in 120 minutes.[3][4]
20°C vs. 37°CDivicine is more stable at 20°C.[3][4]
Presence of Sodium AscorbateDelays the degradation of Divicine.[3][4]
BoilingAlmost immediate destruction.[1]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Divicine Analysis

This protocol outlines a general method for the analysis of Divicine and its degradation products. Method optimization may be required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector and a reversed-phase C18 column.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength appropriate for Divicine (e.g., 280 nm).

  • Sample Preparation:

    • Dilute Divicine samples in a cold, acidic mobile phase to prevent on-instrument degradation.

    • If working with biological matrices, perform a protein precipitation or solid-phase extraction.

  • Analysis: Inject the prepared sample and monitor the separation of Divicine from its degradation products. The retention time of Divicine should be confirmed using a freshly prepared standard.

Visualizations

Divicine_Degradation_Pathway Vicine Vicine Divicine Divicine Vicine->Divicine β-glucosidase (Hydrolysis) Degradation_Products Degradation Products Divicine->Degradation_Products Oxygen, High pH, High Temperature, Metal Ions

Caption: Simplified degradation pathway of Vicine to Divicine and its subsequent degradation.

Troubleshooting_Workflow Start Inconsistent Experimental Results with Divicine Check_Solution_Prep Was the Divicine solution prepared fresh? Start->Check_Solution_Prep Check_Storage Are solid and solution stocks stored correctly? (-20°C or below, inert gas) Check_Solution_Prep->Check_Storage Yes Use_Fresh_Solution Prepare a fresh solution immediately before use. Check_Solution_Prep->Use_Fresh_Solution No Correct_Storage Implement proper storage protocols. Check_Storage->Correct_Storage No Analyze_Purity Analyze stock purity using HPLC. Check_Storage->Analyze_Purity Yes Use_Fresh_Solution->Check_Storage Correct_Storage->Analyze_Purity Consider_Stabilizer Add a stabilizer (e.g., sodium ascorbate) to the solution. Analyze_Purity->Consider_Stabilizer End Consistent Results Consider_Stabilizer->End

Caption: Troubleshooting workflow for inconsistent results with Divicine.

References

Technical Support Center: Improving Purity in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide uses "Compound Divin" as a placeholder for a generic, synthesized small molecule organic compound. The principles, techniques, and troubleshooting steps described are broadly applicable to chemical synthesis and purification. Researchers should always adapt these methods based on the specific chemical and physical properties of their target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in a chemical synthesis?

Impurities can be introduced at various stages of the synthesis and workup process.[1][] Identifying the potential source is a key step in improving the purity of your final compound. Common sources include:

  • Starting Materials: Unreacted starting materials or impurities present in the initial reagents.

  • Side Products: Unwanted products from parallel or competing reactions.

  • Intermediates: Incomplete reactions can leave intermediates in the final mixture.[]

  • Reagents and Catalysts: Excess reagents, catalysts, or ligands used during the reaction.[1][]

  • Degradation Products: The target compound may decompose during the reaction or purification process due to heat, light, or reactive reagents.[]

  • Solvent Residues: Solvents used in the reaction or purification may be retained in the final product.[1]

Q2: How do I choose the best purification method for Compound this compound?

The optimal purification method depends on the physical and chemical properties of your compound and the nature of the impurities.

Method Best Suited For Principle
Recrystallization Crystalline solids with impurities that have different solubility profiles.Exploits differences in solubility between the compound and impurities in a given solvent at different temperatures.[3][4][5]
Column Chromatography A wide range of compounds (solids and liquids) that are stable on the stationary phase.Separates compounds based on their differential partitioning between a mobile phase and a stationary phase.
Distillation Volatile liquids with different boiling points.Separates components of a liquid mixture based on differences in boiling points.
Acid-Base Extraction Acidic or basic compounds.Separates compounds by changing their solubility in aqueous and organic layers based on their acidic or basic properties.

Q3: What analytical techniques can I use to assess the purity of my compound?

Assessing purity is crucial both before and after purification. Common methods include:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively check for the number of components in a mixture.

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique to determine the purity of a sample by separating its components.

  • Gas Chromatography (GC): Used for volatile compounds to separate and quantify components in a mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to detect and quantify impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can help identify impurities.

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization

Q: I performed a recrystallization, but my Compound this compound is still impure. What went wrong?

A: Several factors can lead to poor purification during recrystallization. Consider the following:

  • Cooling Rate: Cooling the solution too quickly can cause impurities to become trapped in the crystal lattice.[6] The slower the cooling process, the larger and purer the crystals that form.[4]

  • Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[3] If the compound is too soluble at low temperatures, you will have poor recovery. If it is not soluble enough when hot, you may use too much solvent.

  • Insoluble Impurities: If solid impurities are present in the hot solution, a hot filtration step should be performed before cooling.[7]

  • Colored Impurities: If your product is supposed to be colorless but has a colored tint, it may be due to highly colored impurities. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering.[7]

Troubleshooting Workflow: Recrystallization

Below is a logical workflow for troubleshooting common recrystallization issues.

G cluster_troubleshooting Troubleshooting Steps start Start: Low Purity after Recrystallization check_tlc Analyze Purity (TLC/HPLC) start->check_tlc yes_purer Purer? check_tlc->yes_purer is_purer Is product purer than crude? troubleshoot Troubleshoot Process is_purer->troubleshoot But still impure yes_purer->is_purer Yes no_purer No Improvement yes_purer->no_purer No no_purer->troubleshoot solvent Re-evaluate Solvent System troubleshoot->solvent cooling Optimize Cooling Rate (Slow Cooling) troubleshoot->cooling filtration Consider Hot Filtration for Insolubles troubleshoot->filtration charcoal Use Charcoal for Colored Impurities troubleshoot->charcoal

Caption: Troubleshooting workflow for improving purity after recrystallization.

Issue 2: Poor Separation in Column Chromatography

Q: My fractions from column chromatography are all mixed. How can I improve the separation?

A: Poor separation on a column can be due to several issues with your setup and mobile phase.

  • Solvent System (Eluent): Your chosen eluent may be too polar, causing all compounds to move too quickly down the column (low Rf on TLC). Conversely, if the eluent is not polar enough, the compounds may not move at all. The ideal eluent system should provide a good separation of spots on a TLC plate, with the target compound having an Rf value between 0.2 and 0.4.

  • Column Packing: A poorly packed column with cracks or channels will lead to uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: The initial band of the sample loaded onto the column should be as narrow and concentrated as possible. Overloading the column with too much sample will result in broad bands that overlap.

  • Stationary Phase: Ensure you have chosen the correct stationary phase (e.g., silica gel, alumina) for your compound's properties.

General Workflow for Purification

The following diagram illustrates the general decision-making process for purifying a synthesized compound.

G start Crude Product Obtained analyze Analyze Crude Purity (TLC/NMR) start->analyze is_solid Is it a solid? analyze->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_solid->chromatography No (or if recrystallization fails) recrystallize->chromatography Fails or purity still low analyze_final Analyze Final Purity recrystallize->analyze_final chromatography->analyze_final end Pure Compound this compound analyze_final->end

Caption: General workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the steps for purifying a solid compound using a single solvent.

  • Solvent Selection: Test the solubility of your crude product in various solvents to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile). Add small portions of hot solvent until the solid is just dissolved.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a clean, pre-warmed flask.[7]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3][4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by air drying or using a vacuum oven (if the compound is stable at higher temperatures).

Protocol 2: Flash Column Chromatography

This protocol describes a standard procedure for purifying a compound using flash column chromatography.

  • TLC Analysis: First, determine the optimal solvent system (eluent) using TLC. The ideal eluent will give your target compound an Rf value of approximately 0.3.

  • Column Packing:

    • Secure a chromatography column vertically.

    • Add a small layer of sand to the bottom.

    • Fill the column with the chosen eluent.

    • Slowly add the silica gel as a slurry in the eluent, allowing it to settle without cracks or bubbles.

    • Add another layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of the eluent or a more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for "dry loading," dissolve the sample, adsorb it onto a small amount of silica gel, remove the solvent, and load the resulting dry powder onto the column.

  • Elution and Fraction Collection:

    • Open the stopcock and begin to run the eluent through the column. Apply pressure to the top of the column (using a pump or inert gas) to achieve a steady flow.

    • Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).

  • Analysis of Fractions: Analyze the collected fractions by TLC to determine which ones contain your pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Compound this compound.

References

Technical Support Center: Navigating Experimental Variability and Ensuring Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center dedicated to addressing the critical challenges of experimental variability and reproducibility in scientific research. This resource is designed for researchers, scientists, and drug development professionals seeking to identify, troubleshoot, and mitigate common issues that can compromise the validity and reliability of their experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of experimental variability?

A1: Experimental variability can arise from a multitude of factors, broadly categorized as biological, technical, and environmental.[1][2] Biological variability includes genetic differences, age, and sex of animal models, as well as inherent fluctuations in cell lines.[2] Technical variability often stems from inconsistencies in experimental procedures, such as pipetting errors, reagent preparation, and equipment calibration.[3] Environmental factors like temperature, humidity, and light exposure can also significantly impact experimental outcomes.[1]

Q2: How can I improve the reproducibility of my experiments?

A2: Improving reproducibility requires a multi-faceted approach. Key strategies include:

  • Standardizing Protocols: Meticulously document and adhere to detailed experimental protocols.[4][5]

  • Ensuring Reagent Quality: Use well-characterized and validated reagents, and be mindful of lot-to-lot variability.[6]

  • Proper Sample Handling: Implement consistent procedures for sample collection, processing, and storage.

  • Blinding and Randomization: Where applicable, especially in animal studies and clinical trials, employ blinding and randomization to minimize bias.[7][8]

  • Robust Data Analysis: Utilize appropriate statistical methods and clearly report your data analysis pipeline.[9]

  • Detailed Record-Keeping: Maintain comprehensive lab notebooks that document every aspect of the experiment.[4]

Q3: What is an acceptable level of variability in an assay?

A3: The acceptable level of variability, often expressed as the coefficient of variation (CV), depends on the specific assay. For instance, in an ELISA, a CV of less than 20% is generally considered acceptable. It is crucial to establish and monitor assay performance metrics to ensure that variability remains within predefined limits.

Troubleshooting Guides

Cell Culture Contamination and Misidentification

Issue: Inconsistent experimental results or unexpected cell behavior.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Mycoplasma Contamination Regularly test cell lines for mycoplasma, as it is not visible by standard microscopy but can significantly alter cell physiology.[10] Quarantine new cell lines until they are confirmed to be negative.
Cross-Contamination Handle only one cell line at a time in the biosafety cabinet. Use separate media and reagents for each cell line.[10]
Cell Line Misidentification Authenticate cell lines using techniques like Short Tandem Repeat (STR) profiling, especially when received from other labs or after prolonged passaging.[6]
Inconsistent Western Blot Results

Issue: High background, weak or no signal, or non-specific bands on a Western blot.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Background Optimize blocking conditions (time and agent). Ensure adequate washing steps.[11][12] Use freshly prepared buffers.
Weak or No Signal Verify protein transfer from the gel to the membrane using a total protein stain.[11][13] Check the activity of primary and secondary antibodies and ensure their compatibility. Confirm that the target protein is expressed in the sample.[12][13]
Non-Specific Bands Titrate the primary antibody to the optimal concentration.[11] Ensure the antibody is specific to the target protein. Consider using an affinity-purified antibody.[11]
High Variability in ELISA Data

Issue: High coefficient of variation (CV) between replicate wells.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Pipetting Inconsistency Use calibrated pipettes and practice proper pipetting technique to avoid bubbles.[14]
Inadequate Washing Ensure all wells are washed thoroughly and consistently. Automated plate washers can improve consistency.[15]
Edge Effects "Edge effects" can occur due to temperature gradients across the plate. To mitigate this, ensure the plate and reagents are at room temperature before use and use a plate sealer during incubations.[14]
Reagent Preparation Ensure all reagents are properly reconstituted and mixed before use.[15][16]

Experimental Protocols

Standard Protocol for Mycoplasma Testing
  • Sample Collection: Collect 1 mL of spent cell culture medium from a 70-80% confluent culture.

  • DNA Extraction: Use a commercial DNA extraction kit suitable for cell-free DNA.

  • PCR Amplification: Perform PCR using a validated mycoplasma-specific primer set. Include positive and negative controls.

  • Data Analysis: Analyze PCR products by gel electrophoresis. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.

General Western Blotting Protocol
  • Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay.

  • SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing Experimental Workflows and Pathways

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Hypothesis Hypothesis Experimental_Design Experimental_Design Hypothesis->Experimental_Design Defines Protocol_Development Protocol_Development Experimental_Design->Protocol_Development Informs Sample_Preparation Sample_Preparation Protocol_Development->Sample_Preparation Variability_Source_1 Reagent Quality Protocol_Development->Variability_Source_1 Data_Acquisition Data_Acquisition Sample_Preparation->Data_Acquisition Variability_Source_2 Technical Skill Sample_Preparation->Variability_Source_2 Data_Analysis Data_Analysis Data_Acquisition->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation Variability_Source_3 Data Integrity Data_Analysis->Variability_Source_3 Publication Publication Interpretation->Publication

A generalized workflow highlighting potential sources of experimental variability.

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_protocol Protocol Adherence cluster_equipment Equipment Malfunction start Inconsistent Results reagent_quality Check Reagent Quality & Storage start->reagent_quality pipetting Review Pipetting Technique start->pipetting calibration Verify Instrument Calibration start->calibration reagent_prep Verify Reagent Preparation reagent_quality->reagent_prep incubation Check Incubation Times & Temps pipetting->incubation washing Evaluate Washing Steps incubation->washing

A logical troubleshooting flow for addressing inconsistent experimental results.

MAPK_Signaling_Pathway Simplified MAPK/ERK Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival

A simplified diagram of the MAPK/ERK signaling pathway, a common focus in drug development.

References

Validation & Comparative

A Comparative Analysis of Divin and Compound X (PC190723) as Bacterial Cell Division Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental considerations for two inhibitors of bacterial cell division: Divin and the potent FtsZ inhibitor, PC190723, hereafter referred to as Compound X. This document is intended to serve as a resource for researchers in the field of antibacterial drug discovery.

Executive Summary

This compound and Compound X (PC190723) represent two distinct classes of bacterial cell division inhibitors. This compound acts on the later stages of divisome assembly through a novel mechanism that does not involve the tubulin homolog FtsZ.[1][2] In contrast, Compound X is a potent and selective inhibitor of FtsZ, a key protein in the initiation of bacterial cytokinesis.[3][4] While both compounds show promise as antibacterial agents, their differing targets and mechanisms result in distinct antibacterial spectra and characteristics. Compound X has demonstrated significant bactericidal activity, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[3][5] this compound exhibits a bacteriostatic effect against a range of Gram-positive and Gram-negative bacteria.[6] A notable challenge for both parent compounds is low aqueous solubility.[3][6]

Data Presentation: Efficacy and Physicochemical Properties

The following tables summarize the available quantitative data for this compound and Compound X (PC190723). It is important to note that a direct head-to-head comparative study of these two compounds has not been identified in the reviewed literature. The data presented is compiled from independent studies, and experimental conditions may vary.

Table 1: Comparative Efficacy of this compound and Compound X (PC190723)

ParameterThis compoundCompound X (PC190723)
Target Late-stage divisome proteins (FtsZ-independent)[1]FtsZ[3]
Mechanism of Action Disrupts assembly of late division proteins, reduces peptidoglycan remodeling at the division site[1]Stabilizes FtsZ polymers, preventing dynamic instability required for Z-ring function[7]
Antibacterial Effect Bacteriostatic[6]Bactericidal[3]
Minimum Inhibitory Concentration (MIC) against S. aureus Not available0.5 - 1.0 µg/mL (including MRSA strains)[3]
MIC against C. crescentus CB15N 5 µM[6]Not available
MIC against E. coli BW25113 ΔtolC 12.5 µM[6]Inactive
MIC against other notable pathogens Vibrio cholerae: Low µM range for analogue 11j[6]Active against Staphylococcus and Bacillus species[4][5]

Table 2: Physicochemical Properties and Formulations

ParameterThis compoundCompound X (PC190723)
Aqueous Solubility Low, limiting for some experimental setups[6]Poor, limiting for clinical development[3]
Improved Formulations/Analogues Analogues with 10-fold increased solubility and 4-fold improved potency have been synthesized[6]TXY436, a water-soluble N-Mannich base prodrug, has been developed for oral administration[3]

Experimental Protocols

To facilitate further research and comparative studies, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below. This method is suitable for evaluating the efficacy of both this compound and Compound X.

Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

1. Materials:

  • Test compounds (this compound, Compound X) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA ATCC 43300).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator (37°C).

  • Sterile pipette tips and reservoirs.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Compound Dilutions:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in CAMHB in a separate 96-well plate to create a range of concentrations. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.

4. Assay Procedure:

  • Add 50 µL of the appropriate compound dilution to the wells of the assay microtiter plate.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a positive control (bacterial inoculum without any compound) and a negative control (broth only) on each plate.

  • Seal the plates and incubate at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

Visualizations

The following diagrams illustrate the distinct signaling pathways targeted by this compound and Compound X (PC190723), as well as a generalized experimental workflow for their comparison.

Divin_Mechanism cluster_Divisome Bacterial Divisome Assembly FtsZ_ring FtsZ Ring Formation (Early Stage) Late_proteins Late Divisome Protein Assembly (e.g., FtsN, FtsQLB) FtsZ_ring->Late_proteins Recruitment PG_synthesis Septal Peptidoglycan Synthesis Late_proteins->PG_synthesis Activation Cell_division Cell Division PG_synthesis->Cell_division This compound This compound This compound->Late_proteins Inhibits

Caption: Mechanism of action of this compound.

CompoundX_Mechanism cluster_FtsZ FtsZ Polymerization Dynamics FtsZ_monomers FtsZ-GTP Monomers FtsZ_polymers Dynamic FtsZ Polymers (Protofilaments) FtsZ_monomers->FtsZ_polymers Polymerization FtsZ_polymers->FtsZ_monomers Depolymerization Z_ring Functional Z-Ring FtsZ_polymers->Z_ring Assembly Cell_division Cell Division Z_ring->Cell_division Compound_X Compound X (PC190723) Compound_X->FtsZ_polymers Stabilizes Experimental_Workflow cluster_Preparation Preparation cluster_Assay MIC Assay cluster_Analysis Data Analysis Compound_prep Prepare Stock Solutions (this compound & Compound X) Serial_dilution Serial Dilution of Compounds in 96-well plate Compound_prep->Serial_dilution Inoculum_prep Prepare Bacterial Inoculum (e.g., S. aureus) Inoculation Inoculate with Bacteria Inoculum_prep->Inoculation Serial_dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC_determination Data_comparison Compare Efficacy Data MIC_determination->Data_comparison

References

Comparative Guide to the Validation of Divin's Therapeutic Target in Bacterial Cell Division

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Divin, a novel inhibitor of bacterial cell division, with alternative therapeutic strategies. The focus is on the validation of its therapeutic target, the bacterial divisome, with supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms.

This compound: A Novel Inhibitor of Late-Stage Divisome Assembly

This compound is a small molecule that has been identified as a potent inhibitor of bacterial cell division.[1][2][3] Its mechanism of action is distinct from many other known cell division inhibitors, as it does not directly target the highly conserved FtsZ protein, the bacterial homolog of tubulin.[1] Instead, this compound disrupts the assembly of the divisome at a late stage by affecting the localization of essential downstream proteins.[1]

Mechanism of Action

The bacterial divisome is a complex machinery of proteins that assembles at the mid-cell to mediate cytokinesis. This process is initiated by the polymerization of FtsZ into a ring-like structure (the Z-ring) on the inner surface of the cytoplasmic membrane. The Z-ring then serves as a scaffold for the recruitment of a cascade of other divisome proteins.

Experimental evidence from studies in Caulobacter crescentus has shown that this compound treatment leads to the delocalization of late-recruiting divisome proteins, while the localization of early divisome proteins, including FtsZ, remains largely unaffected.[1] This suggests that this compound's target is a component of the divisome that is crucial for the recruitment or stabilization of the late-stage proteins responsible for peptidoglycan synthesis and cell constriction. While the precise molecular target of this compound is still under investigation, its unique mechanism of action presents a promising new avenue for the development of novel antibiotics.[2][3]

Alternative Therapeutic Strategies

For comparison, two major classes of bacterial cell division inhibitors with different targets are presented below: FtsZ inhibitors and β-Lactam antibiotics that target penicillin-binding proteins (PBPs).

FtsZ Inhibitors

A significant effort in the development of new antibiotics has focused on targeting FtsZ, due to its essential and highly conserved nature among a broad range of bacteria. Several classes of small molecules have been identified that inhibit FtsZ polymerization or GTPase activity.

  • Benzamides: This class of compounds has shown potent antibacterial activity by inhibiting FtsZ. They have been demonstrated to be effective against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Zantrins: These molecules have been shown to perturb FtsZ ring assembly in Escherichia coli and exhibit broad-spectrum antibacterial activity.

β-Lactam Antibiotics (Targeting PBPs)

β-lactam antibiotics, such as penicillins and cephalosporins, are a well-established class of drugs that inhibit bacterial cell wall synthesis. Some β-lactams specifically target PBPs that are part of the divisome.

  • Aztreonam: This monobactam antibiotic specifically inhibits PBP3 (also known as FtsI), a key divisome protein responsible for septal peptidoglycan synthesis. Inhibition of PBP3 leads to the formation of filamentous cells due to the blockage of cell division.

Quantitative Performance Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and selected alternative inhibitors against various bacterial strains. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.[4][5]

Compound/ClassTargetOrganismMIC (µM)Reference
This compound Late Divisome AssemblyCaulobacter crescentus CB15N5[1]
Escherichia coli BW25113 ΔtolC12.5[1]
This compound Analogue 8b Late Divisome AssemblyCaulobacter crescentus CB15N2.5[1]
Escherichia coli BW25113 ΔtolC10[1]
This compound Analogue 11c Late Divisome AssemblyCaulobacter crescentus CB15N5[1]
Escherichia coli BW25113 ΔtolC>50[1]
This compound Analogue 11j Late Divisome AssemblyCaulobacter crescentus CB15N1.25[1]
Escherichia coli BW25113 ΔtolC25[1]
Benzamide (PC190723) FtsZStaphylococcus aureus (MRSA)1.41 - 2.81
Aztreonam PBP3 (FtsI)Escherichia coliVaries by strain

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The culture is then diluted to a standardized concentration (typically 10^5 to 10^6 colony-forming units (CFU)/mL).

  • Serial Dilution of Compound: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing growth medium. A range of concentrations is prepared, typically in a two-fold dilution series.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only medium (sterility control) and medium with bacteria but no compound (growth control) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: After incubation, the plate is visually inspected or read using a plate reader to determine the lowest concentration of the compound that completely inhibits bacterial growth. This concentration is recorded as the MIC.

Fluorescence Microscopy for Divisome Protein Localization

Objective: To visualize the subcellular localization of divisome proteins in the presence and absence of an inhibitor.

Methodology:

  • Bacterial Strain Construction: Bacterial strains are engineered to express a divisome protein of interest fused to a fluorescent protein (e.g., GFP, mCherry).

  • Cell Culture and Treatment: The engineered bacterial cells are grown to the exponential phase. The culture is then divided, with one portion serving as an untreated control and the other treated with the inhibitor (e.g., this compound) at a specific concentration (typically at or above the MIC).

  • Sample Preparation for Microscopy: At various time points after treatment, samples are taken from both the control and treated cultures. The cells are then mounted on a microscope slide with an agarose pad to immobilize them for imaging.

  • Fluorescence Microscopy: The cells are visualized using a fluorescence microscope equipped with the appropriate filter sets for the fluorescent protein being used. Images are captured to document the localization of the fluorescently tagged divisome protein.

  • Image Analysis: The captured images are analyzed to determine the localization pattern of the divisome protein. In untreated cells, the protein should localize to the mid-cell in a ring-like structure. In inhibitor-treated cells, any deviation from this pattern (e.g., delocalization, mislocalization) is recorded.

Visualizing the Mechanisms of Action

Divisome_Assembly_and_Inhibition cluster_0 Bacterial Cell Division: The Divisome cluster_1 Points of Inhibition FtsZ FtsZ Monomers Z_ring FtsZ Ring (Z-ring) FtsZ->Z_ring Polymerization Early_Divisome Early Divisome Proteins (e.g., FtsA, ZipA) Z_ring->Early_Divisome Recruitment Late_Divisome Late Divisome Proteins (e.g., FtsK, FtsQ, FtsL, FtsI/PBP3) Early_Divisome->Late_Divisome Recruitment Septum Septal Peptidoglycan Synthesis & Constriction Late_Divisome->Septum Division Cell Division Septum->Division FtsZ_Inhibitors FtsZ Inhibitors (e.g., Benzamides, Zantrins) FtsZ_Inhibitors->Z_ring Inhibit This compound This compound This compound->Late_Divisome Inhibit Localization Beta_Lactams β-Lactams (e.g., Aztreonam) Beta_Lactams->Septum Inhibit (PBP3/FtsI)

Caption: Signaling pathway of bacterial divisome assembly and points of inhibition for different classes of antibiotics.

Experimental_Workflow cluster_0 In Vitro Target Validation start Bacterial Culture mic MIC Determination start->mic Treat with Inhibitor phenotype Phenotypic Analysis (Microscopy) start->phenotype Treat with Inhibitor conclusion Mechanism of Action Elucidation mic->conclusion localization Protein Localization (Fluorescence Microscopy) phenotype->localization Use Fluorescently Tagged Strains localization->conclusion

Caption: Experimental workflow for the validation of a bacterial cell division inhibitor's therapeutic target.

References

Divin vs. Standard of Care: A Comparative Analysis in a Bacterial Disease Model

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antimicrobial research, the novel cell division inhibitor, Divin, presents a promising alternative to conventional antibiotics, particularly in the context of multidrug-resistant pathogens. This guide provides a detailed comparison of this compound against the standard of care in a disease model of Acinetobacter baumannii, a bacterium of urgent clinical concern.

Executive Summary

This compound, a small molecule inhibitor, operates through a unique mechanism of action by disrupting the assembly of the bacterial divisome, the cellular machinery responsible for cell division. This approach differs significantly from many standard-of-care antibiotics that target cell wall synthesis, protein synthesis, or DNA replication. This comparative guide outlines the efficacy of this compound, presents its mechanism through a detailed signaling pathway, and provides the experimental protocols used to generate the comparative data.

Performance Comparison: this compound vs. Standard of Care

The efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for this compound and two standard-of-care antibiotics, meropenem and ampicillin-sulbactam, against Acinetobacter baumannii.

CompoundTarget/Mechanism of ActionMIC against A. baumanniiStrainReference
This compound Inhibition of late-stage divisome protein assembly3.1 µMClinical Isolate[1]
Meropenem Inhibition of cell wall synthesis (Penicillin-Binding Protein inhibition)≥16 µg/mL (Resistant)ATCC® BAA-3338™
Ampicillin-Sulbactam Inhibition of cell wall synthesis (Penicillin-Binding Protein inhibition)≥32 µg/mL (Resistant)ATCC® BAA-3338™

Note: The provided MIC values are from different studies and against different strains of A. baumannii, and therefore represent an indirect comparison. Direct comparative studies are needed for a definitive assessment.

Mechanism of Action: The Divisome Signaling Pathway

This compound exerts its bacteriostatic effect by interfering with the precise spatiotemporal localization of late-stage divisome proteins. Unlike many other cell division inhibitors, this compound does not directly target the FtsZ protein, the tubulin homolog that forms the foundational Z-ring in bacterial cell division[2]. Instead, it disrupts the subsequent assembly of the divisome complex, leading to failed cytokinesis.

Divisome_Pathway cluster_early Early Divisome Assembly cluster_late Late Divisome Assembly cluster_function Cell Division FtsZ FtsZ monomers Z_ring FtsZ ring (Z-ring) formation at mid-cell FtsZ->Z_ring GTP-dependent polymerization Late_Proteins Recruitment of late-stage divisome proteins (FtsK, FtsQ, FtsL, FtsW, etc.) Z_ring->Late_Proteins Scaffolding Divisome_maturation Mature Divisome Complex Late_Proteins->Divisome_maturation Sequential assembly Septum_synthesis Peptidoglycan synthesis at septum Divisome_maturation->Septum_synthesis Cell_constriction Cell constriction and separation Septum_synthesis->Cell_constriction This compound This compound This compound->Late_Proteins Inhibits localization Standard_Care Standard of Care (e.g., Meropenem) Standard_Care->Septum_synthesis Inhibits peptidoglycan synthesis

Caption: Mechanism of this compound vs. Standard of Care.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Acinetobacter baumannii, based on established methodologies.

Minimum Inhibitory Concentration (MIC) Assay Protocol

1. Materials:

  • Acinetobacter baumannii isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agents (this compound, Meropenem, Ampicillin-Sulbactam)

  • Sterile 96-well microtiter plates

  • Sterile culture tubes

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

2. Preparation of Bacterial Inoculum:

  • Aseptically pick a single colony of A. baumannii from an agar plate and inoculate it into a tube containing 3-5 mL of CAMHB.

  • Incubate the culture overnight at 37°C with shaking.

  • On the day of the assay, dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Further dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

3. Preparation of Antimicrobial Dilutions:

  • Prepare stock solutions of each antimicrobial agent in a suitable solvent as recommended by the manufacturer.

  • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentration should be twice the desired final concentration.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This will bring the final volume in each well to 100 µL and the bacterial density to approximately 7.5 x 10⁵ CFU/mL.

  • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

  • Incubate the microtiter plate at 37°C for 16-20 hours under ambient air.

5. Determination of MIC:

  • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Conclusion

This compound represents a novel class of antibacterial compounds with a distinct mechanism of action that circumvents common resistance pathways. While direct comparative data is still emerging, its potent activity against clinically relevant pathogens like Acinetobacter baumannii warrants further investigation. The unique targeting of the divisome assembly offers a promising avenue for the development of new therapeutics to combat the growing threat of antimicrobial resistance. For researchers and drug development professionals, this compound provides a valuable tool to explore novel antibacterial strategies.

References

Divin and Its Analogs: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the bacteriostatic agent Divin and its derivatives, offering a comparative look at their efficacy, mechanism of action, and structure-activity relationship. This guide provides researchers with the essential data and experimental context to advance the development of new antimicrobial therapies targeting bacterial cell division.

This compound is a novel small molecule that has garnered significant interest in the field of antimicrobial research for its unique mechanism of action. Unlike many antibiotics that target DNA replication or protein synthesis, this compound disrupts the process of bacterial cell division, a promising avenue for combating drug-resistant pathogens.[1][2] This guide presents a comparative analysis of this compound and its synthesized analogs, summarizing key experimental data and outlining the methodologies used to evaluate their performance.

Performance Comparison of this compound and Its Analogs

The antibacterial efficacy of this compound and its analogs has been primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values for this compound and a selection of its analogs against Caulobacter crescentus and a TolC-deficient strain of Escherichia coli. A lower MIC value indicates greater potency.

CompoundR GroupMIC (μM) against C. crescentus CB15NMIC (μM) against E. coli BW25113 ΔtolCSolubility Improvement (relative to this compound)Potency Improvement (relative to this compound)
This compound (1) H10251x1x
Analog 8b 4-Cl512.5~10x~2x
Analog 11c 2,4-diCl2.56.25~5x~4x
Analog 11j 4-CF₃512.5~10x~2x

Data compiled from "Structure–Activity Studies of this compound: An Inhibitor of Bacterial Cell Division"[3][4]

The structure-activity relationship (SAR) studies reveal that the 2-hydroxynaphthalenyl hydrazide portion of this compound is crucial for its biological activity.[2][3] Modifications to the benzimidazole ring, as seen in analogs 8b, 11c, and 11j, have led to significant improvements in both solubility and potency.[3][4] Notably, analog 11c demonstrates a four-fold increase in potency compared to the parent compound, this compound.[3][4]

Mechanism of Action: Disrupting the Divisome

This compound exerts its bacteriostatic effect by targeting the divisome, the multiprotein machinery responsible for bacterial cell division. Unlike inhibitors that target the early-stage protein FtsZ, this compound acts on the late-stage assembly of divisome proteins.[1][5] This disruption prevents the proper formation of the septum, the new cell wall that separates daughter cells, ultimately leading to cell filamentation and growth arrest.[4]

The following diagram illustrates the proposed signaling pathway for bacterial cell division and the point of intervention by this compound.

Divisome_Pathway cluster_early Early Stage FtsZ FtsZ polymerization (Z-ring formation) FtsA_ZipA Membrane Anchoring (FtsA, ZipA) FtsZ->FtsA_ZipA FtsQLB FtsQ, FtsL, FtsB (Scaffolding Complex) FtsA_ZipA->FtsQLB FtsI_FtsW Peptidoglycan Synthesis (FtsI, FtsW) FtsQLB->FtsI_FtsW FtsN Constriction Initiation (FtsN) FtsI_FtsW->FtsN Septum Septum Formation & Cell Division FtsN->Septum This compound This compound This compound->FtsQLB This compound->FtsI_FtsW This compound->FtsN

Caption: Proposed mechanism of this compound's inhibitory action on the late-stage bacterial divisome pathway.

Experimental Protocols

The following are detailed methodologies for two key experiments used in the evaluation of this compound and its analogs.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of a compound using the broth microdilution method.

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium is inoculated into a sterile culture medium (e.g., Luria-Bertani broth).
  • The culture is incubated overnight at the optimal growth temperature with shaking.
  • The overnight culture is diluted in fresh medium to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • This suspension is further diluted to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of Compound Dilutions:

  • The test compound (this compound or an analog) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • A series of two-fold serial dilutions of the stock solution are prepared in the wells of a 96-well microtiter plate using sterile culture medium. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • An equal volume of the prepared bacterial inoculum is added to each well containing the compound dilutions.
  • Positive (bacteria with no compound) and negative (medium only) controls are included on each plate.
  • The plate is incubated at the optimal growth temperature for 16-20 hours.

4. Determination of MIC:

  • Following incubation, the wells are visually inspected for turbidity.
  • The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Fluorescence Microscopy for Localization of Divisome Proteins

This protocol describes the use of fluorescence microscopy to observe the effect of this compound on the localization of fluorescently tagged divisome proteins.

1. Bacterial Strain Preparation:

  • Bacterial strains engineered to express a divisome protein of interest (e.g., FtsN) fused to a fluorescent protein (e.g., GFP) are used.
  • The strain is grown to the mid-logarithmic phase in a suitable culture medium.

2. Sample Preparation and Treatment:

  • Aliquots of the bacterial culture are treated with this compound at a concentration at or above its MIC. A control group with no this compound treatment is also prepared.
  • The cultures are incubated for a period sufficient to observe an effect on cell division (e.g., 1-2 hours).

3. Microscopy:

  • A small volume of the treated and control cultures is mounted on a microscope slide with an agarose pad to immobilize the cells.
  • The cells are visualized using a fluorescence microscope equipped with the appropriate filter sets for the fluorescent protein being observed.
  • Images are captured using a sensitive camera.

4. Image Analysis:

  • The localization of the fluorescently tagged protein is analyzed in both the treated and control cells.
  • In untreated cells, the protein should localize to the mid-cell, forming a distinct band or ring at the site of division.
  • The effect of this compound is determined by observing any delocalization or mislocalization of the fluorescent signal.

The following diagram illustrates the general workflow for these experimental procedures.

Experimental_Workflow cluster_mic MIC Assay cluster_microscopy Fluorescence Microscopy prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate and Incubate prep_inoculum->inoculate prep_dilutions Prepare Compound Serial Dilutions prep_dilutions->inoculate read_mic Read MIC inoculate->read_mic prep_strain Prepare Fluorescent Bacterial Strain treat_cells Treat Cells with This compound prep_strain->treat_cells image_cells Image Cells treat_cells->image_cells analyze_localization Analyze Protein Localization image_cells->analyze_localization

Caption: General experimental workflow for evaluating this compound and its analogs.

This comparative guide provides a foundational understanding of this compound and its analogs for researchers and drug development professionals. The presented data and protocols offer a starting point for further investigation into this promising class of antimicrobial compounds. The continued exploration of this compound's mechanism and the development of more potent and soluble analogs hold significant potential for addressing the growing challenge of antibiotic resistance.

References

No Evidence of "Divin" Application in Mammalian Cell Lines Found

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals no significant data on the effects of the compound "Divin," a known bacterial cell division inhibitor, on mammalian cell lines. Consequently, a comparison guide on the reproducibility of its effects across different mammalian cell lines, as requested, cannot be generated at this time due to the absence of requisite experimental data.

Initial searches for "this compound" predominantly identify it as a small molecule that inhibits bacterial cell division by disrupting the assembly of proteins involved in cell septation. The primary focus of existing research has been on its synthesis, structure-activity relationship, and its potential as an antimicrobial agent against bacteria such as C. crescentus and E. coli.

Further targeted searches for studies investigating the effects of this bacterial inhibitor on mammalian cells, including potential cytotoxicity or off-target effects, did not yield any systematic evaluations across various cell lines. The scientific record lacks the quantitative data, such as IC50 values or dose-response curves for mammalian cells, which are essential for constructing a comparative guide on the reproducibility of its effects.

Alternative interpretations of the name "this compound" were also explored. In some contexts, "this compound" refers to a type of brandy produced in Moldova. Additionally, unrelated compounds with similar-sounding names, such as "Diva," which is associated with reducing cell death, and "Davidiin," an ellagitannin that inhibits cancer cell growth, were identified but are distinct molecules from the bacterial inhibitor .

Without studies that apply this compound to mammalian cell lines and report on its effects, it is not possible to compile the requested data tables, detail relevant experimental protocols, or create visualizations of its signaling pathways in mammalian systems. The core requirements for the comparison guide, particularly the presentation of quantitative data on its reproducibility, cannot be met based on the currently available scientific literature.

Therefore, researchers, scientists, and drug development professionals should be aware that "this compound" is characterized in the scientific literature as a bacterial cell division inhibitor, and there is no established body of research concerning its effects or reproducibility in mammalian cell lines.

Cross-Validation of Divin's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of Divin, a novel inhibitor of bacterial cell division, with other well-characterized antibacterial agents. By cross-validating its mechanism of action against compounds with known targets, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of this compound's unique properties and its potential as a next-generation antimicrobial.

Executive Summary

This compound is a small molecule that inhibits bacterial cell division by disrupting the assembly of late-stage divisome proteins.[1][2][3] Unlike many other cell division inhibitors, this compound does not directly target the highly conserved FtsZ protein.[1][3] This distinct mechanism offers a promising avenue for circumventing existing antibiotic resistance. This guide presents a comparative analysis of this compound with PC190723, a potent FtsZ inhibitor, and Penicillin G, a classic inhibitor of cell wall synthesis.

Data Presentation: Comparative Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator compounds against various bacterial strains. Lower MIC values indicate greater potency.

CompoundMechanism of ActionTarget OrganismStrainMIC (µg/mL)
This compound Disrupts late divisome assemblyE. coliBW25113 ΔtolC12.5
C. crescentusCB15N3.1
PC190723 FtsZ polymerization inhibitorS. aureusATCC 292131
Penicillin G Peptidoglycan synthesis inhibitorE. coliATCC 259228
S. aureusATCC 25923<0.03

Mechanism of Action and Signaling Pathways

Bacterial cell division is a complex process orchestrated by the divisome, a multiprotein complex that assembles at the mid-cell. The process is initiated by the polymerization of the FtsZ protein into a ring-like structure (Z-ring), which serves as a scaffold for the recruitment of other divisome proteins.[4] this compound's mechanism is unique as it allows the initial formation of the FtsZ ring but prevents the subsequent assembly of late-stage divisome components, which are crucial for peptidoglycan remodeling and cell constriction.[1][3]

In contrast, PC190723 directly targets FtsZ, preventing its polymerization and the formation of the Z-ring. Penicillin G acts on a later stage of cell wall synthesis, inhibiting the transpeptidases that cross-link peptidoglycan chains.

Signaling Pathway of Bacterial Divisome Assembly and Inhibitor Intervention Points

Divisome_Assembly cluster_early Early Divisome Assembly cluster_late Late Divisome Assembly cluster_constriction Cell Constriction & Peptidoglycan Synthesis cluster_inhibitors Inhibitor Action FtsZ FtsZ monomers Z_ring FtsZ ring (Z-ring) FtsZ->Z_ring Polymerization FtsA_ZipA FtsA/ZipA Z_ring->FtsA_ZipA Recruitment FtsK FtsK FtsA_ZipA->FtsK FtsQLB FtsQ/L/B complex FtsK->FtsQLB FtsWI FtsW/I complex FtsQLB->FtsWI FtsN FtsN FtsWI->FtsN Constriction Septal Peptidoglycan Synthesis & Cell Constriction FtsN->Constriction PC190723 PC190723 PC190723->Z_ring Inhibits polymerization This compound This compound This compound->FtsQLB Disrupts assembly of late proteins PenicillinG Penicillin G PenicillinG->Constriction Inhibits transpeptidases

Caption: Bacterial divisome assembly and points of inhibitor action.

Experimental Protocols

Immunofluorescence Microscopy for Localization of Divisome Proteins

This protocol is adapted from methods used to characterize the effects of cell division inhibitors on the localization of divisome proteins.

Objective: To visualize the effect of this compound on the localization of early (FtsZ) and late (e.g., FtsN) divisome proteins in E. coli.

Materials:

  • E. coli strain expressing fluorescently tagged FtsZ (e.g., FtsZ-GFP) and a late divisome protein (e.g., FtsN-mCherry).

  • Luria-Bertani (LB) broth.

  • This compound, PC190723, and Penicillin G stock solutions in DMSO.

  • Phosphate-buffered saline (PBS).

  • Fixative solution (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 3% BSA in PBS).

  • Primary and secondary antibodies (if not using fluorescent protein fusions).

  • Mounting medium with DAPI.

  • Microscope slides and coverslips.

  • Fluorescence microscope with appropriate filters.

Procedure:

  • Bacterial Culture and Treatment:

    • Grow the E. coli strain to the mid-logarithmic phase (OD600 ≈ 0.4-0.6) in LB broth at 37°C with shaking.

    • Divide the culture into four aliquots: untreated control, this compound-treated, PC190723-treated, and Penicillin G-treated. Add the compounds at their respective 2x MIC.

    • Incubate the cultures for a duration equivalent to one to two generation times.

  • Cell Fixation and Permeabilization:

    • Harvest the cells by centrifugation and wash once with PBS.

    • Resuspend the cell pellet in the fixative solution and incubate for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Resuspend the cells in the permeabilization solution and incubate for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Immunostaining (if applicable):

    • Resuspend the cells in blocking buffer and incubate for 1 hour.

    • Add the primary antibody at the recommended dilution and incubate overnight at 4°C.

    • Wash the cells three times with PBS.

    • Add the fluorescently labeled secondary antibody and incubate for 1 hour in the dark.

    • Wash the cells three times with PBS.

  • Microscopy:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Mount a small aliquot of the cell suspension on a microscope slide with mounting medium containing DAPI (to stain the nucleoid).

    • Visualize the cells using a fluorescence microscope. Capture images in the phase-contrast, DAPI, GFP, and mCherry channels.

Expected Results:

  • Untreated Control: Cells will show normal morphology with distinct FtsZ rings and FtsN localization at the mid-cell in dividing cells.

  • This compound-treated: Cells will appear filamentous. FtsZ rings will be present at potential division sites, but FtsN will be mislocalized or absent from these sites.

  • PC190723-treated: Cells will be filamentous, and distinct FtsZ rings will be absent. FtsN localization will be diffuse.

  • Penicillin G-treated: Cells may show signs of lysis or morphological defects, but FtsZ and FtsN localization at the septum should be observable in cells that have not yet lysed.

Experimental Workflow for Characterizing a Novel Cell Division Inhibitor

Experimental_Workflow start Start: Novel Compound mic Determine Minimum Inhibitory Concentration (MIC) start->mic phenotype Phenotypic Analysis (Phase Contrast Microscopy) mic->phenotype filamentation Filamentous Phenotype? phenotype->filamentation no_filament Non-division Specific Mechanism of Action filamentation->no_filament No ftsz_localization FtsZ Localization (Immunofluorescence/ Fluorescent Protein Fusion) filamentation->ftsz_localization Yes z_ring Z-ring Formed? ftsz_localization->z_ring no_z_ring FtsZ Inhibitor (e.g., PC190723) z_ring->no_z_ring No late_protein_localization Late Divisome Protein Localization (e.g., FtsN) z_ring->late_protein_localization Yes late_protein_localized Late Proteins Localized? late_protein_localization->late_protein_localized not_localized Late Divisome Assembly Inhibitor (this compound-like Mechanism) late_protein_localized->not_localized No other_mechanism Other Division-related Mechanism late_protein_localized->other_mechanism Yes

Caption: Workflow for characterizing a novel bacterial cell division inhibitor.

Logical Relationship of Inhibitor Mechanisms

The mechanisms of this compound, PC190723, and Penicillin G can be logically differentiated based on their primary cellular targets and the stage of cell division they inhibit.

Logical Tree of Cell Division Inhibitor Mechanisms

Logical_Tree cluster_target cluster_divisome_stage inhibitor Bacterial Cell Division Inhibitor divisome Targets Divisome Assembly inhibitor->divisome cell_wall Targets Cell Wall Synthesis inhibitor->cell_wall early Early Stage (FtsZ) divisome->early late Late Stage divisome->late PenicillinG Penicillin G cell_wall->PenicillinG PC190723 PC190723 early->PC190723 This compound This compound late->this compound

Caption: Logical differentiation of inhibitor mechanisms.

Conclusion

This compound represents a promising new class of bacterial cell division inhibitors with a mechanism of action that is distinct from currently known antibiotics. By targeting the late stages of divisome assembly without affecting the initial formation of the FtsZ ring, this compound offers a novel strategy to combat bacterial infections, including those caused by resistant strains. The data and protocols presented in this guide provide a framework for the further investigation and development of this compound and other compounds with similar mechanisms of action.

References

Divin: A Comparative Guide to its Specificity and Selectivity in Bacterial Cell Division

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Divin, a novel inhibitor of bacterial cell division, with other alternatives, supported by experimental data. This compound presents a unique mechanism of action, offering a promising avenue for the development of new antimicrobial agents. This document details its performance, specificity, and selectivity, providing researchers with the necessary information to evaluate its potential for their studies.

Performance Comparison: this compound vs. FtsZ Inhibitors

This compound's primary distinction lies in its mechanism of action. Unlike a majority of bacterial cell division inhibitors that target the highly conserved FtsZ protein, this compound acts on the late-stage assembly of the divisome.[1] This fundamental difference is a key aspect of its specificity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and a More Potent Analogue (11j) Against Various Pathogenic Bacteria

Bacterial StrainThis compound (µM)Analogue 11j (µM)
Caulobacter crescentus CB15N5Not Reported
Escherichia coli BW25113 ΔtolC>10050
Shigella boydii5025
Enterobacter aerogenes10025
Vibrio cholerae12.53
Salmonella enterica100100
Pseudomonas aeruginosa>100>100
Bacillus subtilis2512.5
Staphylococcus aureus5050

Table 2: Minimum Inhibitory Concentration (MIC) of the FtsZ Inhibitor PC190723

Bacterial StrainPC19072-3 (µM)
Staphylococcus aureus (MRSA)5

Note: A direct, head-to-head comparative study of this compound and FtsZ inhibitors across a broad panel of identical bacterial strains is not yet available in the published literature. The data presented here is compiled from separate studies and is intended to provide a general performance overview.

Specificity of this compound: Targeting the Late Divisome Assembly

This compound's specificity stems from its unique mode of action. Experimental evidence demonstrates that this compound does not interact with FtsZ, the bacterial tubulin homologue that forms the foundational Z-ring in cell division.[1] Instead, this compound disrupts the localization of late-stage divisome proteins, including FtsQ, FtsL, FtsW, and FtsB, without affecting the initial formation of the Z-ring.[2] This targeted disruption of a specific phase in the cell division process underscores its high specificity.

Divin_Mechanism cluster_0 Early Divisome Assembly cluster_1 Late Divisome Assembly FtsZ Polymerization FtsZ Polymerization Z-ring Formation Z-ring Formation FtsZ Polymerization->Z-ring Formation GTP Anchoring to Membrane Anchoring to Membrane Z-ring Formation->Anchoring to Membrane FtsA, ZipA Recruitment of FtsK, FtsQ, FtsL, FtsB Recruitment of FtsK, FtsQ, FtsL, FtsB Anchoring to Membrane->Recruitment of FtsK, FtsQ, FtsL, FtsB Recruitment of FtsW, FtsI Recruitment of FtsW, FtsI Recruitment of FtsK, FtsQ, FtsL, FtsB->Recruitment of FtsW, FtsI Septum Synthesis Septum Synthesis Recruitment of FtsW, FtsI->Septum Synthesis This compound This compound This compound->Recruitment of FtsK, FtsQ, FtsL, FtsB Inhibits Cell Division Cell Division Septum Synthesis->Cell Division FtsZ Inhibitors (e.g., PC190723) FtsZ Inhibitors (e.g., PC190723) FtsZ Inhibitors (e.g., PC190723)->FtsZ Polymerization Inhibits

Figure 1. This compound's mechanism of action targeting late divisome assembly.

Selectivity of this compound: Bacterial vs. Mammalian Cells

A critical aspect of any potential antimicrobial agent is its selectivity for bacterial cells over host mammalian cells. Studies have shown that this compound is only moderately toxic to mammalian cells at concentrations that effectively inhibit the growth of clinical pathogens.[1][3] While a specific IC50 value for this compound in a mammalian cell line has not been reported in the reviewed literature, this initial assessment suggests a favorable selectivity profile. Further quantitative cytotoxicity studies are warranted to fully establish its therapeutic window.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton broth (or other appropriate growth medium)

  • 96-well microtiter plates

  • This compound (or other test compound) stock solution

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

  • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Fluorescence Microscopy for Subcellular Protein Localization

This protocol allows for the visualization of the localization of specific proteins within bacterial cells, providing insight into the mechanism of action of a compound.

Materials:

  • Bacterial strain expressing a fluorescently tagged protein (e.g., FtsZ-GFP)

  • Growth medium

  • This compound

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filters

Procedure:

  • Grow the bacterial culture expressing the fluorescently tagged protein to the mid-logarithmic phase.

  • Treat a portion of the culture with this compound at its MIC. An untreated culture serves as a control.

  • Incubate both cultures for a specified period.

  • Mount a small volume of each culture on a microscope slide.

  • Visualize the cells using fluorescence microscopy.

  • Capture images and analyze the localization pattern of the fluorescently tagged protein. For example, in untreated cells, FtsZ-GFP should localize to a sharp ring at the mid-cell. In this compound-treated cells, the localization of late divisome proteins would be expected to be diffuse or absent from the division site.

Experimental_Workflow Bacterial Culture Bacterial Culture Treatment with this compound Treatment with this compound Bacterial Culture->Treatment with this compound Untreated Control Untreated Control Bacterial Culture->Untreated Control Incubation Incubation Treatment with this compound->Incubation Untreated Control->Incubation Sample Preparation for Microscopy Sample Preparation for Microscopy Incubation->Sample Preparation for Microscopy Fluorescence Microscopy Fluorescence Microscopy Sample Preparation for Microscopy->Fluorescence Microscopy Image Analysis Image Analysis Fluorescence Microscopy->Image Analysis Determine Protein Localization Determine Protein Localization Image Analysis->Determine Protein Localization

Figure 2. Experimental workflow for protein localization studies.

Cytotoxicity Assay on Mammalian Cells (MTT Assay)

This protocol is used to assess the effect of a compound on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Bacterial Divisome Assembly Pathway

The bacterial divisome is a complex molecular machine responsible for cell division. Its assembly is a highly regulated and sequential process. The following diagram illustrates the key stages of divisome assembly in a model Gram-negative bacterium like Escherichia coli.

Divisome_Assembly_Pathway cluster_early Early Stage: Z-Ring Formation and Anchoring cluster_mid Mid Stage: Recruitment of Core Divisome Components cluster_late Late Stage: Peptidoglycan Synthesis Machinery cluster_constriction Final Stage: Septal Peptidoglycan Synthesis and Constriction FtsZ FtsZ monomers Z_ring FtsZ ring (Z-ring) FtsZ->Z_ring Polymerization FtsA_ZipA FtsA/ZipA Z_ring->FtsA_ZipA Anchoring to inner membrane FtsK FtsK FtsA_ZipA->FtsK FtsQLB FtsQ/FtsL/FtsB complex FtsA_ZipA->FtsQLB FtsW_FtsI FtsW/FtsI (PBP3) complex FtsQLB->FtsW_FtsI FtsN FtsN FtsW_FtsI->FtsN Septum Septum formation and cell constriction FtsN->Septum Triggers

Figure 3. Simplified model of the bacterial divisome assembly pathway.

References

Divin's Toxicity Profile: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the toxicity profile of a novel compound is paramount. This guide provides a comparative study of Divin, a small molecule inhibitor of bacterial cell division, against other alternatives, supported by available data and detailed experimental protocols.

This compound has emerged as a promising antibacterial agent due to its unique mechanism of action that disrupts the assembly of late-stage cell division proteins in bacteria.[1][2] This is distinct from many other known cell division inhibitors that target the FtsZ protein.[1][2] Published literature suggests that this compound exhibits moderate to low toxicity in mammalian cells, positioning it as a viable candidate for further therapeutic development.[1][2] However, a notable gap exists in the public domain regarding specific quantitative toxicity data, such as IC50 or CC50 values, for this compound on human cell lines.

This guide summarizes the available qualitative toxicity information for this compound, provides quantitative data for other bacterial cell division inhibitors to serve as a benchmark, and details standard experimental protocols for assessing cytotoxicity.

Mechanism of Action of this compound

This compound's mode of action does not involve the direct inhibition of FtsZ, a common target for many bacterial cell division inhibitors. Instead, it perturbs the assembly of proteins at the site of cell septation at a later stage.[1][3] This leads to a bacteriostatic effect, where bacterial growth is halted.[3] The 2-hydroxynaphthalenyl hydrazide portion of the this compound molecule is crucial for its biological activity.[3]

Divin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell This compound This compound Cell_Entry Cell Entry This compound->Cell_Entry Divisome_Complex Late Divisome Protein Assembly Cell_Entry->Divisome_Complex Disruption Septum_Formation Septum Formation Divisome_Complex->Septum_Formation Bacteriostatic_Effect Bacteriostatic Effect Divisome_Complex->Bacteriostatic_Effect Cell_Division Cell Division Septum_Formation->Cell_Division

Caption: Mechanism of this compound in inhibiting bacterial cell division.

Comparative Toxicity Data

Compound NameTargetCell LineIC50 (µM)Reference
PC190723FtsZ-Cytotoxic to mammalian cells at 8 µM[4]
Zantrin Z3FtsZ-Not specified, but noted to have potential off-target effects[4]
CinnamaldehydeFtsZ-Exhibits cytotoxicity[4]
CurcuminFtsZ-Exhibits cytotoxicity[4]

Experimental Protocols for Cytotoxicity Assays

To assess the toxicity of a compound like this compound, standard in vitro cytotoxicity assays are employed. The following are detailed protocols for two commonly used methods: the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and include untreated and vehicle controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring the amount of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a detergent) and the spontaneous LDH release control (untreated cells).

Experimental_Workflow cluster_workflow In Vitro Cytotoxicity Testing Workflow cluster_assays 4. Cytotoxicity Assays Cell_Culture 1. Seed Mammalian Cells (e.g., HeLa, HEK293) Compound_Treatment 2. Treat with this compound (and Controls) Cell_Culture->Compound_Treatment Incubation 3. Incubate (24-72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Data_Analysis 5. Data Analysis (Calculate IC50) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis

Caption: A generalized workflow for in vitro cytotoxicity testing.

Conclusion

This compound presents a compelling profile for a novel antibacterial agent due to its unique mechanism of action that circumvents the common FtsZ target. The qualitative reports of its low to moderate toxicity in mammalian cells are encouraging for its therapeutic potential. However, the lack of publicly available quantitative cytotoxicity data is a significant limitation for a comprehensive risk-benefit analysis.

For researchers and drug development professionals, the immediate next step should be to perform standardized cytotoxicity assays, such as the MTT and LDH assays detailed in this guide, to determine the IC50 values of this compound across a panel of relevant human cell lines. This will enable a direct and quantitative comparison with other bacterial cell division inhibitors and existing antibiotics, providing a clearer picture of this compound's therapeutic window and guiding future preclinical and clinical development.

References

Benchmarking Divin: A Comparative Analysis of Bacterial Cell Division Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, targeting the essential process of bacterial cell division has emerged as a promising strategy for the development of novel antibiotics. This guide provides a comparative analysis of Divin, a small molecule inhibitor of the bacterial divisome, against two other notable inhibitors of bacterial cell division: PC190723 and A22. This publication is intended for researchers, scientists, and drug development professionals actively seeking to understand the landscape of these next-generation antibacterial agents.

Executive Summary

This compound presents a unique mechanism of action by disrupting the assembly of late-stage proteins in the bacterial divisome.[1][2] This contrasts with other well-characterized inhibitors such as PC190723, which targets the tubulin homolog FtsZ, and A22, which inhibits the actin-like protein MreB. This guide will delve into the quantitative performance of these inhibitors, detail the experimental protocols for their evaluation, and provide a visual representation of their targets within the bacterial cell division pathway.

Performance Comparison of Bacterial Cell Division Inhibitors

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, PC190723, and A22 against various bacterial strains. MIC is a key measure of an antibiotic's potency, representing the lowest concentration that prevents visible growth of a bacterium.

InhibitorTargetGram-Positive BacteriaGram-Negative Bacteria
Bacillus subtilis (µM)Caulobacter crescentus (µM)
This compound Late-stage divisome proteins (FtsQ, FtsL, FtsW, FtsB)-5
PC190723 FtsZ0.5[3]-
A22 MreB--
InhibitorTargetGram-Positive Bacteria
Staphylococcus aureus (µM)
This compound Late-stage divisome proteins (FtsQ, FtsL, FtsW, FtsB)-
PC190723 FtsZ0.5[3]
A22 MreB-

Note: The efficacy of some inhibitors against Gram-negative bacteria is limited by efflux pumps, as seen with the improved MIC values in mutant strains (e.g., E. coli ΔtolC and AcrAB deficient).

Mechanism of Action and Target Pathway

Bacterial cell division is a highly coordinated process culminating in the formation of a septal wall that divides the mother cell into two daughter cells. This process is orchestrated by a complex of proteins known as the divisome. The following diagram illustrates the key stages of divisome assembly and the points of inhibition for this compound, PC190723, and A22.

Bacterial_Cell_Division_Inhibition cluster_inhibitors Inhibitors FtsZ_monomers FtsZ monomers Z_ring Z-ring Assembly FtsZ_monomers->Z_ring Divisome_early Early Divisome Assembly (FtsA, ZipA) Z_ring->Divisome_early MreB MreB Filaments (Cell Shape) Divisome_late Late Divisome Assembly (FtsQ, FtsL, FtsW, FtsB) Divisome_early->Divisome_late Septum Septum Formation Divisome_late->Septum PC190723 PC190723 PC190723->Z_ring Inhibits Polymerization This compound This compound This compound->Divisome_late Disrupts Localization A22 A22 A22->MreB Inhibits Polymerization

Bacterial cell division pathway and inhibitor targets.

Experimental Protocols

Accurate and reproducible assessment of inhibitor performance is critical. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This assay determines the lowest concentration of an inhibitor that prevents visible bacterial growth.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • Inhibitor stock solutions

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare bacterial inoculum: Dilute the bacterial culture in fresh medium to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial dilution of inhibitors: In a 96-well plate, perform a two-fold serial dilution of each inhibitor in the growth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the inhibitor dilutions. This brings the final volume to 200 µL and halves the inhibitor concentration.

  • Controls: Include a positive control (bacteria with no inhibitor) and a negative control (medium only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • Data analysis: Determine the MIC by visually inspecting for the lowest concentration of the inhibitor that shows no turbidity (no bacterial growth). Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.

Fluorescence Microscopy to Visualize Inhibition of Cell Division

This method allows for the direct observation of the morphological effects of the inhibitors on bacterial cells.

Materials:

  • Fluorescence microscope with appropriate filters

  • Microscope slides and coverslips

  • Bacterial culture

  • Inhibitors

  • Membrane stain (e.g., FM 4-64)

  • DNA stain (e.g., DAPI)

Procedure:

  • Treat cells with inhibitors: Grow bacterial cells to mid-log phase and then treat with the inhibitors at their respective MICs for a defined period.

  • Staining:

    • Add the membrane stain (e.g., FM 4-64) to the culture and incubate for a short period to visualize the cell membrane and septum.

    • Fix the cells (e.g., with paraformaldehyde) and then add the DNA stain (e.g., DAPI) to visualize the nucleoid.

  • Microscopy:

    • Place a small volume of the stained cell suspension onto a microscope slide and cover with a coverslip.

    • Image the cells using a fluorescence microscope.

  • Analysis: Observe and document the morphological changes induced by each inhibitor. For example, inhibition of FtsZ by PC190723 often leads to cell filamentation, while this compound treatment results in chains of cells that have not fully divided.[2][4]

Experimental Workflow

The following diagram outlines the general workflow for benchmarking a novel bacterial cell division inhibitor.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization A High-Throughput Screening B Hit Identification A->B C MIC Determination (Broad Panel of Bacteria) B->C E Target Identification Assays B->E D Time-Kill Kinetics C->D F Fluorescence Microscopy (Morphological Analysis) C->F G Toxicity Assays D->G F->G H Animal Models of Infection G->H I Structure-Activity Relationship (SAR) Studies H->I I->C Iterative Improvement

Workflow for benchmarking a novel bacterial inhibitor.

References

Safety Operating Guide

Personal protective equipment for handling Divin

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Clarification

An initial search for the term "Divin" did not yield a specific chemical compound. The results primarily reference companies such as "Divine Chemicals" and "Devine Chemicals," which are suppliers of various specialty chemicals.[1][2][3][4][5] Without a specific chemical identifier, such as a CAS number or a standardized chemical name, providing detailed and accurate safety information is not possible. The personal protective equipment (PPE), handling protocols, and disposal methods are highly dependent on the specific hazards of a substance.

Therefore, the following information is a general guide for handling hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the Safety Data Sheet (SDS) for the specific chemical they are working with to obtain detailed safety and handling information.

General Guidance for Safe Chemical Handling in a Laboratory Setting

Safe laboratory practices are paramount to protecting personnel from chemical hazards. A systematic approach to safety, incorporating the hierarchy of controls, is essential.

Hierarchy of Controls

The hierarchy of controls is a framework for prioritizing risk reduction strategies. The most effective controls are at the top of the pyramid:

  • Elimination/Substitution: The most effective control is to eliminate the hazardous chemical or substitute it with a less hazardous alternative.

  • Engineering Controls: These are physical changes to the workspace to isolate people from the hazard. Examples include fume hoods, glove boxes, and ventilation systems.

  • Administrative Controls: These are changes to work practices and procedures. Examples include standard operating procedures (SOPs), safety training, and labeling of hazardous materials.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and should be used in conjunction with other control measures. It includes items such as gloves, safety glasses, and lab coats.

The Importance of the Safety Data Sheet (SDS)

The SDS is a comprehensive document that provides critical information about a hazardous chemical. It is a primary source for understanding the risks and necessary precautions. Key sections of an SDS include:

  • Section 2: Hazards Identification: Describes the chemical's hazards and the appropriate warning information.

  • Section 4: First-Aid Measures: Provides instructions for immediate medical care in case of exposure.

  • Section 7: Handling and Storage: Outlines safe handling and storage practices.

  • Section 8: Exposure Controls/Personal Protection: Specifies exposure limits and recommends appropriate personal protective equipment.

  • Section 13: Disposal Considerations: Provides guidance on proper disposal of the chemical.

Personal Protective Equipment (PPE) for Laboratory Use

The selection of PPE is based on the specific hazards of the chemical being handled. The following table summarizes common types of laboratory PPE and their general applications.

PPE TypeProtection Against
Eye and Face Protection
Safety GlassesProtects against flying particles. Should have side shields.
GogglesProvides a tighter seal around the eyes, protecting against splashes, dust, and vapors.
Face ShieldOffers full-face protection from splashes and flying particles. Should be worn in conjunction with safety glasses or goggles.
Hand Protection
Nitrile GlovesGood for general laboratory use and protection against many chemicals.
Latex GlovesOffers good dexterity but can cause allergic reactions. Provides protection against aqueous solutions.
Neoprene GlovesResistant to a broad range of chemicals, including acids, bases, and organic solvents.
Butyl GlovesProvides excellent protection against esters, ketones, and aldehydes.
Body Protection
Lab CoatProtects skin and clothing from minor spills and splashes. Should be flame-resistant if working with flammable materials.
Chemical-Resistant ApronProvides an additional layer of protection against corrosive or hazardous liquid splashes.
Respiratory Protection
Dust MaskProtects against inhalation of nuisance dusts.
RespiratorUsed when engineering controls are insufficient to control airborne contaminants. The type of respirator and cartridge depends on the specific chemical and concentration.

Standard Operating Procedure for Handling a Hazardous Chemical

A clear and well-defined operational plan is crucial for ensuring safety.

Pre-Operational Steps:
  • Hazard Assessment: Review the SDS and any other available safety information for the chemical.

  • Engineering Controls: Ensure that appropriate engineering controls (e.g., fume hood) are available and functioning correctly.

  • PPE Selection: Select and inspect the appropriate PPE based on the hazard assessment.

  • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have an emergency plan in place.

Operational Steps:
  • Donning PPE: Put on PPE in the correct order: lab coat, then mask/respirator, then eye/face protection, and finally gloves.

  • Chemical Handling: Handle the chemical in a well-ventilated area, preferably within a fume hood. Use the smallest quantity of the chemical necessary for the experiment.

  • Spill Management: In case of a spill, follow the established spill cleanup procedure. Have a spill kit readily available.

Post-Operational Steps:
  • Decontamination: Decontaminate any equipment and work surfaces that have come into contact with the chemical.

  • Waste Disposal: Dispose of chemical waste in a properly labeled, sealed, and compatible waste container. Follow all institutional and regulatory guidelines for hazardous waste disposal.

  • Doffing PPE: Remove PPE in a manner that avoids contamination: gloves first, then face shield/goggles, then lab coat, and finally mask/respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Visualization of a General Chemical Handling Workflow

The following diagram illustrates a generalized workflow for safely handling a chemical in a laboratory setting.

cluster_prep Preparation cluster_exec Execution cluster_post Post-Execution start Start: New Experiment assess 1. Hazard Assessment (Review SDS) start->assess controls 2. Verify Engineering Controls (e.g., Fume Hood) assess->controls select_ppe 3. Select & Inspect PPE controls->select_ppe emergency_prep 4. Emergency Preparedness (Locate Safety Equipment) select_ppe->emergency_prep don_ppe 5. Don PPE emergency_prep->don_ppe handle_chem 6. Handle Chemical don_ppe->handle_chem spill Spill Occurs handle_chem->spill decon 7. Decontaminate Work Area handle_chem->decon spill_response Spill Response Protocol spill->spill_response Activate spill_response->decon After Cleanup dispose 8. Dispose of Waste decon->dispose doff_ppe 9. Doff PPE dispose->doff_ppe wash 10. Wash Hands doff_ppe->wash end End: Experiment Complete wash->end

Caption: General workflow for safe chemical handling in a laboratory.

To receive specific and accurate safety and handling information, please provide the correct chemical name or another unique identifier for "this compound."

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.